The EGFR T790M mutation represents a pivotal resistance mechanism in non-small cell lung cancer (NSCLC) patients treated with first- and second-generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). This gatekeeper mutation occurs in approximately 50-60% of cases acquiring resistance to gefitinib, erlotinib, and afatinib, fundamentally altering treatment paradigms in EGFR-mutant lung cancer. The development of third-generation EGFR-TKIs, specifically osimertinib, has transformed clinical management by effectively targeting T790M-positive tumors, yet resistance to these agents inevitably emerges through diverse mechanisms including tertiary mutations (e.g., C797S), bypass pathway activation, and phenotypic transformation. This whitepaper provides a comprehensive technical overview of T790M-mediated resistance mechanisms, detection methodologies, therapeutic strategies, and emerging research directions for scientists and drug development professionals working in oncology research. Current investigations focus on combination therapies, fourth-generation inhibitors, and novel allosteric approaches to overcome resistance, representing the frontier of targeted therapy development in EGFR-mutant NSCLC.
The discovery of sensitizing EGFR mutations in NSCLC and subsequent development of EGFR-targeted therapies represents a landmark advancement in precision oncology. First-generation EGFR-TKIs (gefitinib, erlotinib) demonstrated remarkable efficacy in patients whose tumors harbored activating EGFR mutations (exon 19 deletions and L858R), with response rates of 60-80% and progression-free survival of 9-13 months. However, acquired resistance inevitably developed, typically within 10-14 months of treatment initiation. In 2005, research groups identified the T790M mutation (a cytosine to thymine substitution at nucleotide 2369 resulting in threonine to methionine substitution at codon 790) as the predominant mechanism of acquired resistance, present in approximately 50-60% of resistant cases [1] [2].
This gatekeeper mutation resides within the kinase domain of EGFR and was initially hypothesized to cause steric hindrance that impedes TKI binding while maintaining ATP affinity and downstream signaling. The T790M mutation occurs most frequently as a secondary mutation acquired under selective TKI pressure, though rare cases of germline T790M have been reported in familial NSCLC. The clinical significance of T790M resistance prompted the development of third-generation EGFR-TKIs specifically designed to target T790M-containing mutants while sparing wild-type EGFR, culminating in the 2015 approval of osimertinib and establishing a new standard for T790M-positive NSCLC [1] [2].
The T790M mutation confers resistance through multiple complementary mechanisms that have been elucidated through structural biology and biochemical studies:
Steric Hindrance: The substitution of threonine with the more bulky methionine residue at position 790 creates steric interference in the ATP-binding pocket, reducing the binding affinity of first- and second-generation TKIs. This "gatekeeper" effect physically blocks drug access while still permitting ATP binding and catalytic activity [1] [3].
Altered ATP Affinity: T790M restoration of ATP affinity to near wild-type levels significantly reduces TKI effectiveness. First-generation TKIs compete with ATP for binding to the kinase domain, and the increased ATP affinity resulting from T790M diminishes their competitive inhibition. Biochemical studies demonstrated that T790M increases the Michaelis constant (K~m~) for ATP approximately 5-fold compared with L858R mutant EGFR, substantially exceeding the inhibitory capacity of reversible TKIs [4] [2].
Allelic Amplification: In models of resistance to irreversible EGFR inhibitors, focal amplification of the EGFR T790M allele emerges as an additional resistance mechanism. This amplification preferentially involves the T790M-containing allele, leading to dramatically enhanced EGFR phosphorylation that requires higher drug concentrations for complete inhibition. Cells with T790M amplification remain EGFR-dependent, as demonstrated by sensitivity to EGFR knockdown, suggesting ongoing oncogene addiction [4].
While T790M represents the most common resistance mechanism, tumors frequently employ complementary pathways to bypass EGFR inhibition:
MET Amplification: Occurring in approximately 5-20% of TKI-resistant cases, MET amplification activates ERBB3-PI3K signaling independently of EGFR, maintaining downstream survival signals despite effective EGFR inhibition. Approximately 40-50% of tumors with MET amplification concurrently harbor T790M mutations, indicating polyclonal resistance [1] [3].
HER2 Amplification: Observed in 10-20% of resistant cases, HER2 amplification provides an alternative receptor tyrosine kinase signaling pathway that reactivates PI3K-AKT and MAPK signaling cascades [3].
Phenotypic Transformation: Histological transformation to small cell lung cancer (SCLC) occurs in approximately 14% of resistant cases, while epithelial-mesenchymal transition (EMT) is observed in approximately 40%. These transformations fundamentally alter cellular identity and signaling dependencies, reducing reliance on EGFR pathway signaling [3].
Table 1: Major Resistance Mechanisms to Early-Generation EGFR-TKIs
| Resistance Mechanism | Frequency | Key Features | Detection Methods |
|---|---|---|---|
| T790M mutation | 50-60% | Gatekeeper mutation in exon 20; increases ATP affinity | PCR, NGS, targeted enrichment |
| MET amplification | 5-20% | Activates ERBB3/PI3K bypass signaling; often coexists with T790M | FISH, NGS |
| HER2 amplification | 10-20% | Alternative RTK signaling pathway | FISH, NGS |
| Small cell transformation | ~14% | Histological change with retained EGFR mutations | Histopathology, IHC |
| Epithelial-mesenchymal transition | ~40% | Reduced EGFR dependency; increased invasive capacity | IHC, gene expression |
Accurate identification of T790M status is critical for therapeutic decision-making. Various methodologies with differing sensitivities and specificities have been developed:
Direct DNA Sequencing: The historical gold standard, Sanger sequencing detects mutations present in ≥15-20% of alleles. While comprehensive for detecting known and novel mutations, its relatively low sensitivity limits detection in heterogeneous tumors or samples with low tumor cell content [1].
PCR-Based Techniques: Amplification refractory mutation system (ARMS) and Scorpion Amplification Refractory Mutation System (SARMS) technologies offer improved sensitivity (1-5% mutant allele frequency) through allele-specific amplification. These methods are commercially available and widely implemented in clinical laboratories [1].
Mutant-Enriched PCR: This technique uses restriction enzymes or blocking primers to selectively digest or inhibit wild-type sequences prior to amplification, enhancing sensitivity to 0.1-1% mutant allele frequency. It is particularly valuable for detecting T790M in samples with limited tumor content or early resistance emergence [1].
Next-Generation Sequencing (NGS): Comprehensive NGS panels simultaneously assess T790M status, other EGFR mutations, and parallel resistance mechanisms (MET amplification, etc.). The approach provides high sensitivity (1-5%) and broad genomic coverage, enabling complete resistance profiling from limited tissue material [5] [2].
Liquid biopsy using circulating tumor DNA (ctDNA) from plasma enables non-invasive, serial assessment of T790M status, addressing the challenges of tissue acquisition in progressing patients:
PointMan Technology: This selective DNA enrichment method uses mutation-specific primers to preferentially amplify T790M-containing sequences while inhibiting wild-type amplification. In clinical validation, it demonstrated 91.7% concordance with tissue testing, providing a robust approach for plasma-based T790M detection [6].
Droplet Digital PCR (ddPCR): This technique partitions samples into thousands of nanoliter-sized droplets, enabling absolute quantification of mutant alleles with exceptional sensitivity (0.1-0.01%). ddPCR is particularly valuable for monitoring T790M dynamics during treatment and early resistance emergence [6].
BEAMing Technology: Combining beads, emulsion, amplification, and magnetic separation, BEAMing achieves single-molecule sensitivity for T790M detection, facilitating ultra-sensitive monitoring of minimal residual disease and emerging resistance clones [6].
Table 2: Analytical Performance of T790M Detection Methodologies
| Methodology | Sensitivity | Advantages | Limitations |
|---|---|---|---|
| Direct sequencing | 15-20% | Detects all mutations; low cost | Limited sensitivity; poor for heterogeneous samples |
| ARMS/Scorpion | 1-5% | Clinical validation; rapid turnaround | Limited to known mutations |
| Mutant-enriched PCR | 0.1-1% | High sensitivity; cost-effective | Complex optimization; false positives possible |
| Next-generation sequencing | 1-5% | Comprehensive genomic profile; discovers novel mutations | Higher cost; bioinformatics complexity |
| Droplet digital PCR | 0.1-0.01% | Extreme sensitivity; absolute quantification | Targeted approach only |
| PointMan enrichment | ~1% | Selective amplification; works with fragmented DNA | Requires validation against standards |
For researchers establishing T790M detection capabilities, the following protocol provides a framework for plasma-based mutation analysis:
Sample Collection and Processing:
cfDNA Extraction:
PointMan Enrichment PCR:
Mutation Detection:
For low-concentration samples, nested PCR amplification of PointMan products may be necessary using EGFR-specific primers (forward: 5'-TCCAGGAAGCCTACGTGATG-3', reverse: 5'-CCCTGATTACCTTTGCGATCTG-3') prior to sequencing [6].
Third-generation EGFR-TKIs were specifically engineered to covalently bind to C797 within the ATP-binding pocket while accommodating the steric challenges posed by T790M:
Osimertinib (AZD9291): This irreversible T790M-selective inhibitor demonstrated remarkable efficacy in T790M-positive NSCLC, with response rates of 61-71% and median progression-free survival of 9.6-10.1 months in the AURA trials. Osimertinib received FDA approval in 2015 for T790M-positive NSCLC following prior TKI therapy, and subsequently in 2018 as first-line therapy for EGFR-mutant NSCLC based on the FLAURA trial showing superior PFS compared to first-generation TKIs (18.9 vs. 10.2 months) [5] [2].
Other Third-Generation Agents: Additional compounds including rociletinib (CO-1686), HM61713 (BI 1482694), ASP8273, EGF816, and PF-06747775 have demonstrated clinical activity against T790M-positive tumors, though development of some has been discontinued due to toxicity profiles or inferior efficacy compared to osimertinib [5].
Despite initial efficacy, resistance to third-generation TKInvariably develops through diverse mechanisms:
Tertiary EGFR Mutations: The C797S mutation (cysteine to serine substitution at position 797) prevents covalent binding of osimertinib and other third-generation TKIs, representing the most common resistance mechanism (15-40% of cases). The structural relationship between T790M and C797S mutations critically determines therapeutic implications: when T790M and C797S occur in cis (same allele), complete resistance to all available EGFR-TKIs results; when in trans (different alleles), combination first- and third-generation TKIs may remain effective [5] [2].
Bypass Pathway Activation: Resistance frequently occurs through activation of alternative signaling pathways, including MET amplification (15-20%), HER2 amplification (10-20%), and mutations in RAS-MAPK pathway components. These maintain downstream survival signaling despite effective EGFR inhibition [5] [2].
Histological Transformation: Approximately 4-15% of osimertinib-resistant cases undergo small cell lung cancer transformation or epithelial-mesenchymal transition, fundamentally altering therapeutic vulnerabilities and requiring different treatment approaches [2].
Evolution of EGFR TKI resistance showing sequential mutation development under therapeutic pressure
Novel strategies are under investigation to address resistance to third-generation TKIs:
Allosteric Inhibitors: EAI045 represents a first-in-class allosteric inhibitor that binds outside the ATP-pocket, maintaining activity against T790M/C797S triple mutants. As monotherapy, EAI045 shows limited efficacy due to incomplete inhibition of EGFR dimerization, but combination with cetuximab (which disrupts dimerization) demonstrates potent activity in triple-mutant models [5].
Antibody-Drug Conjugates: Compounds like patritumab deruxtecan (HER3-DXd) target HER3, which is commonly expressed in EGFR-mutant NSCLC despite HER2/HER3 amplification, delivering cytotoxic payloads specifically to tumor cells while bypassing kinase domain resistance mutations.
Combination Therapies: Rational combination strategies targeting parallel resistance pathways include osimertinib plus MET inhibitors (for MET amplification), osimertinib plus SHP2 inhibitors (for RAS pathway activation), and osimertinib plus chemotherapy to address heterogeneous resistance mechanisms [3] [2].
Recent research has revealed profound tumor heterogeneity in T790M-mediated resistance, with significant implications for therapeutic strategies:
Spatial Heterogeneity: Multi-region sequencing demonstrates that T790M positivity varies between different tumor sites within the same patient, with mixed responses common following osimertinib therapy. This heterogeneity necessitates comprehensive sampling or liquid biopsy approaches to fully characterize the resistance landscape [1] [2].
Temporal Evolution: Sequential liquid biopsy analyses reveal dynamic clonal evolution during TKI treatment, with T790M clones expanding under selective pressure from first-generation TKIs, then declining while C797S or alternative resistance clones emerge during osimertinib therapy. Understanding these evolutionary patterns is critical for designing sequential or combination treatment strategies [5] [2].
Microenvironmental Influences: Tumor-stroma interactions, particularly hepatocyte growth factor (HGF) secretion from stromal cells, activate MET signaling and confer resistance to EGFR-TKIs even in T790M-negative cells, representing a non-genetic resistance mechanism that may require microenvironment-targeting approaches [3] [7].
Advanced genomic and functional analyses continue to identify new vulnerabilities in T790M-mediated resistance:
ITGAM Pathway: Bioinformatic analyses of EGFR-TKI resistant PDX models identified integrin subunit alpha M (ITGAM) as a potential resistance mediator and therapeutic target. Elevated ITGAM expression correlates with poor disease-free survival in NSCLC patients, and computational drug repositioning approaches have identified multiple existing agents with predicted activity against ITGAM-high tumors [7].
Apoptosis Regulation: Alterations in BCL-2 family proteins and upregulation of anti-apoptotic signals represent common adaptive responses to EGFR inhibition. Combination therapies pairing EGFR-TKIs with BH3-mimetics (venetoclax, navitoclax) are under investigation to enhance therapeutic efficacy and prevent resistance development [3].
Immune Checkpoint Modulation: While EGFR-mutant NSCLC has historically demonstrated limited response to immune checkpoint inhibitors, recent evidence suggests that specific subgroups (particularly L858R-mutant and T790M-negative tumors) may derive greater benefit from PD-1/PD-L1 inhibition following TKI resistance, potentially reflecting differential PD-L1 upregulation and tumor microenvironment composition [8].
The limitations of traditional cell line models in recapitulating T790M resistance heterogeneity have driven development of more physiologically relevant systems:
Patient-Derived Xenografts (PDX): PDX models maintain the genetic heterogeneity and drug response patterns of original patient tumors more faithfully than long-term cultured cell lines. Transcriptomic analyses of TKI-resistant PDX models have identified novel resistance-associated genes and pathways not apparent in conventional models [7].
3D Organoid Cultures: Patient-derived organoids preserve tumor architecture and stromal interactions, enabling high-throughput drug screening in a more physiologically relevant context. Organoid models of T790M-positive NSCLC are being utilized to identify effective combination therapies and biomarkers of response [7].
Genetically Engineered Mouse Models (GEMMs): Sophisticated GEMMs incorporating inducible EGFR mutations and reporters allow longitudinal monitoring of tumor evolution and resistance development in an immune-competent setting, providing insights into microenvironmental contributions to TKI resistance [4] [2].
Therapeutic sequencing in EGFR-mutant NSCLC and resistance mechanism distribution
The EGFR T790M mutation represents both a formidable challenge in targeted cancer therapy and a remarkable success story for structure-based drug design. From its identification as the primary resistance mechanism to first-generation EGFR-TKIs to the development of effective third-generation inhibitors, the scientific journey surrounding T790M has transformed clinical management of EGFR-mutant NSCLC. However, the ongoing emergence of resistance to osimertinib, particularly through C797S mutations and bypass pathway activation, underscores the remarkable adaptability of cancer cells and the need for continued therapeutic innovation.
Future progress will require deeper understanding of tumor heterogeneity and clonal evolution during targeted therapy, development of innovative therapeutic strategies targeting allosteric sites and non-kinase vulnerabilities, and implementation of sophisticated diagnostic approaches that comprehensively characterize the dynamic resistance landscape. The integration of liquid biopsy technologies, functional precision medicine approaches, and rational combination therapies holds promise for overcoming the challenge of T790M-mediated resistance and extending survival for patients with EGFR-mutant NSCLC. As research continues to unravel the complexity of signaling adaptation and resistance plasticity, the lessons learned from targeting T790M will undoubtedly inform approaches to resistance across multiple oncogene-addicted cancers.
Rociletinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). Its structure is based on a 2,4-diaminopyrimidine core and is designed to selectively target EGFR mutants with the T790M resistance mutation while sparing the wild-type (WT) receptor [1] [2].
The diagram below illustrates how its molecular structure correlates with its function.
The key to its mutant selectivity lies in the 5-CF3 substituent. In the EGFRT790M mutant, the gatekeeper residue is the bulkier methionine, which allows for strong hydrophobic interactions with this group. In the wild-type EGFR, the gatekeeper is a smaller threonine, resulting in weaker binding [1] [2].
The following table outlines the key experimental models and methodologies used to establish this compound's preclinical profile.
| Assay Type | Cell Line / Model | Key Findings | Experimental Protocol Summary |
|---|---|---|---|
| In Vitro Kinase Assay | Purified EGFR kinases [1] [2] | Potent inhibition of mutant EGFR; 22-fold selectivity for L858R/T790M over WT [1] [2]. | Measured IC₅₀ by assessing inhibition of kinase activity in a biochemical setting. |
| Cellular Growth/Proliferation (GI₅₀/IC₅₀) | A-431 (EGFRWT) [3] | GI₅₀/IC₅₀ in the range of 547 nM to 1.794 µM, showing lower potency against WT [3]. | Cells treated with compound for 48-72 hours; viability measured via MTT, CellTiterGlo, or SRB assay. |
| Cellular Growth/Proliferation (GI₅₀/IC₅₀) | A-549 (KRAS mutant) [3] | IC₅₀ in the range of 3.24 µM to 6.5 µM, indicating lower activity in KRAS-driven models [3]. | Cells treated with compound for 48-72 hours; viability measured via MTT or similar assay. |
| In Vivo Efficacy | Transgenic mouse models with EGFRL858R and EGFRL858R/T790M tumors [1] [2] | Induced tumor regression in EGFRL858R/T790M models; superior activity vs. erlotinib and afatinib [1] [2]. | Mice dosed orally with this compound; tumor volume monitored over time. |
During its development, this compound was compared with other emerging third-generation inhibitors. The table below places its preclinical profile in context with other agents at the time.
| Compound | Reported Cellular IC₅₀ for EGFRT790M | Selectivity & Key Preclinical Findings | Unique Preclinical Toxicity Insights |
|---|---|---|---|
| This compound (CO-1686) | 100 - 140 nM [1] | 22-fold selectivity for mutant over WT EGFR [1] [2]. | Metabolites M502 and M460 linked to hyperglycemia and QTc prolongation in pre-clinical models [2]. |
| Osimertinib (AZD9291) | 11 - 40 nM [1] [4] | Spares WT EGFR; activity against brain metastases [4]. | No significant activity against insulin/IGF-1 receptors, suggesting lower hyperglycemia risk [4]. |
| Olmutinib (HM61713) | 10 - 26 nM [1] | High potency against T790M mutants. | Preclinical data indicated potential for skin toxicity and transaminitis [1]. |
| EGF816 | 9 - 25 nM [1] | Irreversible and mutant-selective. | Preclinical models highlighted rash and stomatitis as potential side effects [1]. |
The promising preclinical data for this compound initially suggested significant clinical potential. However, its clinical development was halted after subsequent trials revealed lower-than-expected efficacy and significant adverse events, including hyperglycemia and QTc prolongation [2]. In contrast, Osimertinib (AZD9291), which demonstrated a strong clinical profile, successfully gained global regulatory approval and has become a standard of care in this setting [4].
The key active metabolites of this compound are M502 and M460 [1]. The metabolic transformation involves the dealkylation of the parent compound, this compound (CO-1686), to form M502, which is subsequently metabolized into M460 [1]. The following diagram illustrates this relationship and the primary clinical consequence of the M502 metabolite.
The metabolite M502 is notably responsible for the mechanism-based adverse event of hyperglycemia, as it inhibits the insulin-like growth factor 1 receptor (IGF-1R) pathway [1]. This effect was reported to occur within the first three weeks of treatment [1].
The table below summarizes the available quantitative data on the activity of this compound and its key metabolites.
| Compound / Parameter | Value / IC50 | Context / Cell Line | Source |
|---|---|---|---|
| This compound (Parent) | 62 nM | Cellular pEGFR IC50 in NCI-1975 (L858R/T790M) | [1] |
| 187 nM | Cellular pEGFR IC50 in HCC827 (exon 19 deletion) | [1] | |
| 211 nM | Cellular pEGFR IC50 in PC9 (exon 19 deletion) | [1] | |
| M460 Metabolite | ~2- to 5-fold less potent | Preclinical inhibitory activity vs. This compound | [1] |
| M502 Metabolite | Causative agent for hyperglycemia | Inhibits IGF-1R pathway | [1] |
The following table consolidates key clinical pharmacokinetic and safety observations from early-stage trials.
| Clinical Aspect | Observation / Outcome | Study / Context |
|---|---|---|
| Formulation Bioavailability | Hydrobromic acid salt form developed to improve pharmacokinetic profile over free-base form. | TIGER-X Trial [1] |
| Dosing | Most consistently effective dose was 900 mg twice daily (free-base). Recommended Phase II dose was 500 mg or 625 mg twice daily (HBr salt). | TIGER-X Trial [2] [3] |
| Hyperglycemia Management | Managed with dose reduction or oral hypoglycemic agents; did not typically require treatment discontinuation. | TIGER-X Trial [1] |
Rociletinib is a 5-CF3 2,4-diaminopyrimidine-based molecule that covalently and irreversibly binds to cysteine 797 (C797) in the ATP-binding pocket of the EGFR kinase [1] [2]. Its structure allows it to be more selective for mutant forms of EGFR (including L858R/T790M) over the wild-type receptor [1].
The diagram below illustrates the mechanism of action of this compound and the key resistance mechanism observed in preclinical models:
In in vitro cellular growth assays, this compound showed potent inhibition of mutant EGFR cell lines while largely sparing wild-type EGFR [2] [3]:
| Cell Line / EGFR Profile | Cellular pIC₅₀ (nM) | Growth Inhibition GI₅₀ (nM) |
|---|---|---|
| NCI-H1975 (L858R/T790M) | 62 | 32 |
| HCC827 (Exon 19 del) | 187 | 7 |
| PC9 (Exon 19 del) | 211 | 26 |
| A431 (Wild-type) | >4331 | 547 |
Preclinical studies also indicated that continuous exposure to this compound could lead to acquired resistance characterized by a spindle-like cell morphology and gene expression enrichment for epithelial-mesenchymal transition (EMT), without evidence of secondary mutations like MET amplification [2].
The primary clinical data for this compound came from the TIGER-X (NCT01526928) Phase I/II trial, which enrolled patients with EGFR-mutant NSCLC who had progressed after prior EGFR TKI therapy [1] [2].
Initial, early-phase data were promising, but updated analyses with confirmed responses showed lower efficacy [2]. The following table compares the initial and updated results from the TIGER-X trial:
| Patient Group | Initial Reported ORR | Updated Confirmed ORR | Updated Median PFS |
|---|---|---|---|
| T790M Positive | 59% (DCR 93%) [1] | 45% [2] | 6.1 months [2] |
| T790M Negative | 29% (DCR 59%) [1] | 17% [2] | 1.8 months [2] |
In November 2015, the sponsor Clovis Oncology reported a pooled analysis from TIGER-X and TIGER-2 trials showing even lower objective response rates: 32% for the 625 mg dose and 23% for the 500 mg dose in T790M-positive patients [4]. This decline in efficacy upon data maturity was a key factor in the drug's discontinuation.
This compound had a distinct toxicity profile different from earlier EGFR TKIs [1] [4]:
| Adverse Event | Frequency (All Grades) | Grade 3/4 Severity | Notes |
|---|---|---|---|
| Hyperglycemia | 35% - 57% [5] [4] | 17% - 34% [5] [2] | Caused by an active metabolite (M502) inhibiting IGF1-R/IR [5]. Managed with monitoring and metformin [5] [4]. |
| QTc Prolongation | Up to 26% [4] | 3% - 8% [5] [4] | Led to dose reductions; rare cases of serious arrhythmias reported [2]. |
| Diarrhea / Nausea | Common (e.g., diarrhea 22%-33%) [1] [4] | Minimal (e.g., no Grade 3 diarrhea) [2] | Generally mild. |
| Rash | Very rare (e.g., one Grade 1 case) [2] | Not applicable | Demonstrated wild-type EGFR sparing [2]. |
The decision to terminate development was based on a risk-benefit assessment by the sponsor and interactions with regulators:
The high selectivity of third-generation inhibitors stems from optimized binding interactions with mutant EGFR. Osimertinib achieves selectivity through a stronger hydrophobic interaction with Met790 (in T790M mutant) compared to the smaller threonine in wild-type EGFR. This provides a 17-fold tighter binding affinity for L858R/T790M mutant. Furthermore, the drug's acrylamide warhead is better positioned, leading to a 3-fold faster covalent bond formation with the mutant compared to the wild-type [1]. Early quinazoline-based inhibitors were identified by screening against wild-type EGFR, whereas the pyrimidine-based inhibitors like WZ4002 were discovered through functional screens against EGFR T790M itself, leading to their inherent mutant selectivity [2].
To characterize mutant-selective inhibitors, several key biochemical and cellular assays are employed:
The diagram below illustrates the key signaling pathway and therapeutic inhibition strategy.
EGFR Signaling and Inhibition Pathway.
Despite the efficacy of mutant-selective EGFR TKIs, resistance inevitably develops through diverse mechanisms [5].
| Resistance Category | Specific Mechanism | Emerging Therapeutic Strategies |
|---|---|---|
| On-Target EGFR Mutations [5] [4] | C797S mutation prevents covalent binding; L792 and G796 mutations. | Fourth-generation EGFR TKIs; Combination therapies. |
| Bypass Signaling [5] | Activation of alternative pathways (e.g., MET, HER2 amplification). | Biomarker-guided combinations (e.g., EGFR + MET inhibitors). |
| Histologic Transformation [5] | Transformation to small-cell lung cancer (SCLC) or squamous cell carcinoma. | Platinum-etoposide chemotherapy (for SCLC); Re-biopsy for diagnosis. |
The field is shifting towards molecular monitoring of resistance, using circulating tumor DNA (ctDNA) analysis to detect resistance mechanisms earlier than radiographic imaging [5]. Future directions focus on using artificial intelligence and multi-omics to predict resistance and guide adaptive therapy.
The optimization of Rociletinib analogs is grounded in a structure-based design targeting the epidermal growth factor receptor (EGFR), specifically to overcome resistance mutations like T790M/L858R while improving selectivity over wild-type (WT) EGFR and other kinases such as JAK3 [1] [2]. The core 2,4-diaminopyrimidine scaffold of this compound was retained due to its proven efficacy, with strategic modifications made at key positions [2].
The table below summarizes the core structural components and their optimization targets:
| Structural Component | Role in Binding/Function | Optimization Strategy | Key Outcomes |
|---|---|---|---|
| Electrophilic "Warhead" (e.g., Acrylamide) | Forms a covalent bond with Cys797 in the ATP-binding pocket for irreversible inhibition [1] [3]. | Explored variations including acrylamide, 2-chloroacetamide, and (2E)-3-phenylprop-2-enamide to modulate reactivity and binding [1] [2]. | Influenced the rate of covalent bond formation and overall inhibitory activity. |
| 2-Position of Pyrimidine | The substituent here points toward the gatekeeper residue and is critical for hydrophobic interaction [3]. | Replaced the morpholino group with smaller, more polar aromatic amines (e.g., N1-methyl-4-aminopyrazole) to improve physical properties [1] [2]. | Enhanced mutant activity and JAK3 selectivity; improved solubility and logD profile. |
| 5-Position of Pyrimidine (CF3 group) | Interacts with the hydrophobic back pocket adjacent to the gatekeeper residue [3]. | Investigated replacement with a chlorine (Cl) atom to reduce overall lipophilicity [2]. | Aided in achieving a better balance of physical properties. |
The following diagram illustrates the rational design workflow for creating these new analogs:
This protocol outlines the synthesis of a key aniline intermediate and its subsequent coupling to form the final 2,4-diaminopyrimidine analogs, adapting the reported procedure for this compound [4] [2].
To profile the synthesized compounds, a standard panel of in vitro assays is used to determine potency, selectivity, and cellular activity.
The following tables consolidate the key experimental findings for the top-performing compounds from the recent study [1].
Table 1: Inhibitory Activity and Cytotoxicity of Lead Compounds
| Compound | EGFR T790M/L858R IC₅₀ (nM) | EGFR WT IC₅₀ (nM) | Cytotoxicity (A549) IC₅₀ (μM) | Selectivity Index (WT/Mutant) |
|---|---|---|---|---|
| This compound | ~140 [3] | ~6 (Enzyme) [3] | Data not available | ~43 (Enzyme) |
| Osimertinib | 11-40 [3] | Data not available | Data not available | Data not available |
| Compound 20 | ≤ 20 | 69.77 | 7.14 | >3.5 |
| Compound 21 | ≤ 20 | 18.93 | 6.91 | ~0.95 |
| Compound 23 | ≤ 20 | 28.91 | 5.21 | ~1.45 |
Table 2: Selectivity and Physicochemical Properties
| Compound | JAK3 IC₅₀ (μM) | logD₇.₄ | Phosphate Buffer Solubility (μg/mL) |
|---|---|---|---|
| This compound | Data not available | High (implied) | Low (implied) [1] |
| Compound 20 | 1.32 | 2.91 | 85.21 |
| Compound 21 | 2.45 | 2.51 | 95.64 |
| Compound 23 | 1.87 | 2.71 | 90.45 |
The overall process from compound testing to mechanistic validation follows a logical cascade, as illustrated below:
The optimized synthetic protocols and detailed biological evaluation methods provide a robust framework for developing advanced this compound analogs. The lead compound 21 has been identified as possessing an ideal combination of potent mutant EGFR inhibition (IC₅₀ ≤ 20 nM), enhanced JAK3 selectivity, effective cellular activity, and favorable physicochemical properties, making it a promising candidate for further development in treating EGFR-mutant NSCLC [1].
Non-small cell lung cancer (NSCLC) represents approximately 85% of all lung cancer cases, which remains the leading cause of cancer-related mortality worldwide with a 5-year survival rate of less than 20% in the United States. [1] The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the management of advanced NSCLC, moving treatment toward personalized medicine based on tumor genotyping. Epidermal growth factor receptor mutations are detected in approximately 30-40% of NSCLC tumors in Asian patients and 10-15% of patients of Northern or Western European descent. [2] [1] The most common EGFR sensitizing mutations—exon 19 deletions (exon19del) and the L858R point mutation in exon 21—collectively account for nearly 90% of known EGFR alterations and confer heightened sensitivity to EGFR tyrosine kinase inhibitors (TKIs). [1]
Despite initial response rates of 50-70% to first-generation EGFR TKIs (gefitinib, erlotinib) and second-generation agents (afatinib), acquired resistance universally develops within a median of 8-16 months of treatment. [2] [1] The T790M "gatekeeper" mutation in exon 20 of EGFR represents the most common resistance mechanism, accounting for 50-60% of acquired resistance cases. [2] [1] This point mutation substitutes methionine for threonine at position 790, inducing steric hindrance in the ATP-binding pocket that prevents inhibitor binding while simultaneously increasing affinity for ATP. This molecular alteration effectively restores ATP affinity to near wild-type levels, dramatically reducing the efficacy of reversible EGFR TKIs. [1] Prior to the development of third-generation EGFR inhibitors, treatment options for T790M-positive NSCLC were limited to cytotoxic chemotherapy with platinum doublets or combination therapies with marginal efficacy and significant toxicities. [1]
This compound (CO-1686) is a third-generation, orally bioavailable, irreversible EGFR tyrosine kinase inhibitor with a distinct molecular structure featuring a 5-CF3 2,4-diaminopyrimidine-based scaffold with a reactive acrylamide group, an aminopyrimidine group, and a piperazine ring. [1] The acrylamide moiety forms a covalent bond with cysteine 797 in the ATP-binding pocket of EGFR, mediating irreversible inhibition. The aminopyrimidine group binds to the hinge residue methionine 793 through hydrogen bonding, while the 5-substituent of the aminopyrimidine extends toward the gatekeeper residue (methionine in T790M mutants) forming critical hydrophobic interactions. [1] This sophisticated molecular architecture enables this compound to achieve selective potency against mutant forms of EGFR while sparing the wild-type receptor.
In preclinical kinase assays, this compound demonstrated remarkable selectivity for mutant EGFR isoforms over wild-type EGFR. The compound EGFRL858R/T790M mutant kinases were 22-fold more sensitive to this compound compared to EGFRWT, with inactivation rate constant to binding constant ratios of 2.41×10⁵ M⁻¹S⁻¹ and 1.12×10⁴ M⁻¹S⁻¹, respectively. [1] The half-maximal inhibitory concentration (IC₅₀) of this compound for EGFRL858R/T790M was less than 0.51 nM compared to 6 nM for EGFRWT. [1] In cellular growth assays, the IC₅₀ values ranged between 100-140 nM for various EGFR mutants. [1] In vivo studies using transgenic mouse models revealed that animals carrying EGFRL858R mutant tumors responded to both erlotinib and this compound, whereas those carrying EGFRL858R/T790M tumors displayed responses only to this compound, confirming its ability to overcome T790M-mediated resistance. [1]
Table 1: Preclinical Profile of this compound and Comparator Third-Generation EGFR Inhibitors
| Compound | EGFRT790M IC₅₀ (nM) | EGFRWT Sparing | Key Clinical Findings | Unique Toxicities |
|---|---|---|---|---|
| This compound | 100-140 | 22-fold selective vs wild-type | T790M+: RR 59%, DCR 93%, PFS 13.1 months | Hyperglycemia, QTc prolongation |
| Osimertinib | 11-40 | >100-fold selective vs wild-type | T790M+: RR 61%, PFS 9.6 months | Diarrhea, rash, pneumonitis |
| HM61713 | 10-26 | Not specified | PR 62%, DCR 91% | Diarrhea, skin toxicity, transaminitis |
| EGF816 | 9-25 | Not specified | ORR 54.5%, DCR 86.4% | Diarrhea, stomatitis, rash |
| ASP8273 | 14 | Not specified | PR 28%, DCR 84% | Nausea, diarrhea, hyponatremia |
The TIGER-X trial (NCT01526928) was a phase I/II, multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced EGFR-mutant NSCLC previously treated with EGFR-directed therapy. [1] [3] The trial employed a standard 3+3 dose escalation design in the Phase I portion to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). The Phase II portion expanded enrollment at the RP2D to further characterize efficacy and safety. [3] The study initially utilized a free-base formulation of this compound with doses ranging from 150 to 900 mg twice daily before transitioning to a hydrogen bromide salt formulation (improved bioavailability) at doses of 500, 625, and 750 mg twice daily. [2] [1] The RP2D was established at 500 mg twice daily for the HBr formulation following a protocol amendment to improve tolerability. [2]
The TIGER-X trial enrolled two distinct patient populations: (1) those who had progressed following their first and only EGFR-directed TKI therapy with developed T790M mutation; and (2) later-line T790M-positive patients who had progressed on their second or later TKI therapy or subsequent chemotherapy. [3] Key inclusion criteria required patients to be ≥18 years of age with histologically or cytologically confirmed metastatic or unresectable locally advanced EGFR-mutant NSCLC (excluding exon 20 insertion activating mutations), Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate organ function. [2] [3] All patients underwent mandatory tumor biopsy during screening for central assessment of EGFR mutation status, including T790M. [3] Patients with treated, asymptomatic, and stable brain metastases were eligible, reflecting the trial's design to include patients representative of real-world clinical practice. [2]
Patients received oral this compound in continuous 21-day cycles at assigned dose levels (500, 625, or 750 mg twice daily). [2] The protocol allowed for two dose reduction steps (in decrements of 125 mg) for management of grade 3 or 4 hematologic and nonhematologic toxicities. [2] A unique aspect of the protocol was the implementation of a hyperglycemia management algorithm that included regular monitoring of blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4] Treatment continued until radiographically confirmed disease progression per RECIST v1.1, unacceptable toxicity, or withdrawal of consent. [2] Importantly, the protocol allowed patients to continue treatment after progression if clinical benefit was maintained, with approval from the investigator and sponsor. [2]
The primary endpoints were safety and tolerability (Phase I) and objective response rate (ORR) by investigator assessment per RECIST v1.1 (Phase II). [2] [3] Secondary endpoints included progression-free survival (PFS), overall survival (OS), duration of response (DOR), disease control rate (DCR), and pharmacokinetic profiling. [2] Tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) were performed at screening, every 6 weeks (±1 week) until progression, and at the end of treatment. [2] For patients with brain metastases at baseline, follow-up brain imaging (CT or MRI) was required throughout the study. [2] EGFR mutation status was centrally confirmed using the therascreen EGFR RGQ PCR Kit (Qiagen) on tumor tissue samples. [2]
As of April 27, 2015, 456 patients had been enrolled across 10 centers in the United States, France, and Australia, with 119 patients receiving the 500 mg twice daily dose. [3] The population was predominantly female (66%) with most patients enrolled in the United States (84%). Ethnic distribution included approximately 20% East Asian and 80% Western patients, reflecting the global nature of the trial. [3] Approximately 10% of patients had a history of diabetes or glucose impairment at baseline. [3] Patients were heavily pretreated with a median of three prior therapies in the 500 mg twice daily cohort, and 82% had received a TKI as their immediate prior line of therapy. [3] Importantly, 41% of patients had a history of central nervous system (CNS) disease, addressing a clinically relevant population often excluded from early-phase trials. [3]
This compound demonstrated significant clinical activity in patients with centrally confirmed T790M-positive disease. Across all dose levels (500-1000 mg twice daily), the objective response rate (ORR) was 53% with a disease control rate (DCR) of 85%. [3] In patients treated at the 500 mg twice daily dosing level, the ORR was 60% with a DCR of 90%. [3] Importantly, efficacy did not improve with increasing dose, supporting the selection of 500 mg twice daily as the recommended phase II dose. [3] In an updated analysis of the phase I/II trial that included 443 patients with centrally confirmed T790M-positive tumors who received at least one dose of this compound (500, 625, or 750 mg twice daily), the confirmed ORR was 33.9%. [2] The median progression-free survival (PFS) in evaluable patients with T790M mutations across the 500 and 625 mg doses was 8.0 months, which extended to 10.3 months in patients without baseline CNS metastases. [4]
Interestingly, this compound also demonstrated clinical activity in patients with EGFR-mutant but T790M-negative NSCLC, though to a lesser degree than in the T790M-positive population. Among 17 T790M-negative patients, the ORR was 29% with a disease control rate of 59%. [1] Updated results presented at the 2015 ECC-ESMO Annual Meeting based on a data cut-off of August 11, 2015, revealed that among 37 efficacy-evaluable patients with centrally confirmed T790M-negative status, the ORR was 35% with a DCR of 65%. [3] This activity in T790M-negative patients suggests that this compound may have efficacy through additional mechanisms beyond T790M inhibition, potentially including activity against other resistance pathways or persistent inhibition of activating EGFR mutations despite the absence of T790M.
Table 2: Efficacy Outcomes from this compound Clinical Trials
| Population | Dose (mg BID) | Sample Size | ORR (%) | DCR (%) | Median PFS (months) |
|---|---|---|---|---|---|
| T790M+ (All doses) | 500-1000 | 270 | 53-60 | 85-90 | 8.0 |
| T790M+ (500 mg) | 500 | 119 | 60 | 90 | Not reported |
| T790M+ (Updated) | 500-750 | 443 | 33.9 | Not reported | 13.1 (in subset) |
| T790M- | 500-750 | 37 | 35 | 65 | Not reported |
| T790M+ (no CNS mets) | 500-625 | Not specified | Not reported | Not reported | 10.3 |
In a pooled safety analysis of 400 patients from TIGER-X and TIGER-2 studies, the most common all-grade adverse events occurring in >30% of patients included diarrhea, hyperglycemia, fatigue, nausea, decreased appetite, QTc prolongation, and vomiting. [4] The most frequent grade 3/4 adverse events were hyperglycemia (24.0% in this compound group vs. 0% in chemotherapy) and QTc prolongation (6.7% vs. 0%), with hyperglycemia being the primary dose-limiting toxicity. [2] [4] Other grade 3 or higher adverse events more common with this compound than chemotherapy included diarrhea (2.7% vs. 1.4%) and vomiting (1.3% vs. 0%). [2]
Dose reductions due to adverse events occurred in 51% of patients, most commonly for hyperglycemia (22%) and QTc prolongation (11%). [4] Dose interruptions were required in 57% of patients, primarily due to hyperglycemia (22%), QTc prolongation (10%), and nausea (10%). [4] Adverse events led to treatment discontinuation in 11% of patients, most frequently due to QTc prolongation (2%) and pneumonia/pneumonitis (2%). [4] Serious adverse events were experienced by 47% of patients, with the most common being malignant neoplasm progression (16%), hyperglycemia (8%), and pneumonia (4%). [4] Post-baseline QTc intervals exceeding 500 msec occurred in 17% of patients, with one case of Torsades de pointes and two sudden deaths reported (on day 4 and day 13). [4]
The implementation of a comprehensive hyperglycemia management algorithm significantly improved the safety profile of this compound. This protocol included regular monitoring of blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4] Prior to implementing these measures in September 2014, the rate of grade 3/4 hyperglycemia was 22%, which decreased to 8% with proper monitoring and treatment. [4] At the 500 mg dose level, the incidence of grade 3/4 hyperglycemia was 17%, while grade 3 QTc prolongation occurred in 2.5% of patients. [4] No cases of interstitial lung disease were reported at the 500 mg dose level, and adverse events leading to treatment discontinuation occurred in only 2.5% of patients receiving the 500 mg dose. [4]
The TIGER-3 trial (NCT02322281) was an international, phase 3, randomized, open-label study designed to compare this compound versus chemotherapy in patients with advanced or metastatic EGFR-mutated NSCLC who progressed on prior EGFR TKI and platinum-based chemotherapy. [2] Patients were randomized in a 1:1 ratio to receive either oral this compound (500 or 625 mg twice daily) or investigator's choice of single-agent chemotherapy (pemetrexed, gemcitabine, docetaxel, or paclitaxel). [2] Randomization was stratified by presence of brain metastases, ECOG performance status, and region (East Asian vs. non-East Asian). [2] The primary endpoint was investigator-assessed PFS per RECIST v1.1. [2]
Although TIGER-3 was terminated early due to discontinuation of this compound development in 2016, limited efficacy data from the 149 enrolled patients demonstrated improved outcomes with this compound compared to chemotherapy. The median PFS was 4.1 months (95% CI: 2.6-5.4) in the this compound 500 mg group and 5.5 months (95% CI: 1.8-8.1) in the 625 mg group versus 2.5 months (95% CI: 1.4-2.9) in the chemotherapy group. [2] In the T790M-positive subset (n=45), patients treated with this compound (n=25) showed a PFS of 6.8 months versus 2.7 months with chemotherapy (n=20), with a hazard ratio of 0.55 (95% CI: 0.28-1.07, p=0.074). [2] This represented a 45% reduction in the risk of progression or death with this compound compared to chemotherapy, though the difference did not reach statistical significance due to the small sample size. [2]
In May 2016, Clovis Oncology announced the discontinuation of this compound's clinical development following notification from the FDA that it would receive a complete response letter for its new drug application. [4] This decision was preceded by a negative vote (12-1) from the FDA's Oncologic Drugs Advisory Committee (ODAC) in April 2016, which recommended against accelerated approval based on pooled data from TIGER-X and TIGER-2 trials. [4] The ODAC recommended that results from the TIGER-3 trial should be submitted before regulatory decision, but enrollment in all this compound studies was terminated when development was halted. [4] This regulatory outcome occurred in the context of osimertinib receiving FDA approval in 2015 for EGFR T790M-mutant NSCLC, establishing a new standard of care. [2]
The following diagram illustrates the this compound mechanism of action and resistance pathway:
Figure 1: this compound selectively targets mutant EGFR forms (activating mutations and T790M resistance mutation) while sparing wild-type EGFR, unlike earlier generation TKIs. This selective inhibition underlies its efficacy in T790M-positive NSCLC and improved toxicity profile.
The TIGER-X trial established proof-of-concept for this compound as a third-generation EGFR TKI with significant activity against T790M-mediated resistance in advanced NSCLC. The comprehensive dataset generated from this trial provides valuable insights for drug development professionals regarding the clinical evaluation of mutation-specific targeted therapies. Key lessons include the importance of rational dose selection based on pharmacodynamic markers (particularly hyperglycemia), the implementation of proactive toxicity management algorithms, and the critical need for robust biomarker-driven patient selection. Although this compound did not ultimately achieve regulatory approval, its development contributed significantly to the understanding of third-generation EGFR inhibitor pharmacology, resistance mechanisms, and clinical trial design in oncogene-driven NSCLC. The methodologies and protocols established in TIGER-X continue to inform the development of next-generation targeted therapies in oncology.
Rociletinib (CO-1686) represents a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to address the critical unmet need in non-small cell lung cancer (NSCLC) patients with acquired resistance to first-generation EGFR inhibitors. This resistance occurs predominantly through the T790M "gatekeeper" mutation in approximately 50-60% of cases, rendering tumors insensitive to earlier EGFR TKIs like erlotinib and gefitinib. This compound emerged as a promising therapeutic agent through its mutant-selective targeting approach, which distinguishes it from previous generations of EGFR inhibitors. Its development program, known as the TIGER trials, advanced rapidly based on compelling preclinical data and early clinical responses, ultimately leading to its investigation in multiple clinical settings including the phase I/II TIGER-X and phase III TIGER-3 trials. [1] [2] [3]
The molecular mechanism of this compound involves irreversible covalent binding to cysteine-797 (C797) within the ATP-binding pocket of mutant EGFR receptors through its reactive acrylamide group. This interaction is facilitated by the aminopyrimidine group, which binds to the hinge residue methionine-793 through hydrogen bonding, while the 5-trifluoromethyl substituent of the aminopyrimidine establishes strong hydrophobic interactions with the gatekeeper methionine residue in T790M-mutant EGFR. This precise molecular architecture confers selective potency against mutant forms of EGFR (including activating mutations L858R, exon 19 deletions, and the resistance mutation T790M) while demonstrating significantly reduced affinity for wild-type EGFR. This selectivity translates clinically to reduced incidence of wild-type EGFR-mediated adverse effects such as skin rash and diarrhea, which commonly plague earlier generation EGFR inhibitors. [1] [2] [4]
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Chemical Name | N-{3-[(2-{[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]amino}-5-(trifluoromethyl)pyrimidin-4-yl)amino]phenyl}prop-2-enamide |
| Molecular Formula | C27H28F3N7O3 |
| Molecular Weight | 555.562 g/mol |
| Mechanism | Irreversible covalent inhibition of mutant EGFR |
| Primary Targets | EGFR T790M, L858R, exon 19 deletions |
| Selectivity Ratio | 22-fold selective for T790M mutant vs. wild-type EGFR |
| Chemical Class | 2,4-disubstituted pyrimidine |
The clinical development of this compound progressed through a series of structured trials, with the TIGER-X (Phase I/II) study serving as the foundational clinical evidence source. This trial enrolled patients with EGFR-mutated NSCLC who had progressed after prior EGFR TKI therapy, with mandatory central confirmation of T790M status required for the phase II expansion cohort. The recommended dose of 500 mg twice daily (BID) was established based on comprehensive evaluation of efficacy and safety data across multiple dose levels. In the TIGER-X trial, patients with centrally confirmed T790M-positive NSCLC treated with this compound 500 mg BID demonstrated an objective response rate (ORR) of 60% and a disease control rate (DCR) of 90%, indicating robust antitumor activity in this population with previously limited treatment options. [2] [5] [3]
The TIGER-3 trial, a phase III randomized study, further evaluated this compound versus chemotherapy in patients with advanced EGFR-mutated NSCLC who had progressed on prior EGFR TKI and platinum-based chemotherapy. Although this trial was terminated early due to discontinuation of this compound's development program, the available data revealed a median progression-free survival (PFS) of 4.1 months for the 500 mg BID group and 5.5 months for the 625 mg BID group, compared to 2.5 months in the chemotherapy group. In the T790M-positive subgroup, patients treated with this compound (500 mg and 625 mg BID) achieved a median PFS of 6.8 months versus 2.7 months with chemotherapy, representing a clinically meaningful improvement despite the limited sample size. These efficacy outcomes, while promising, were ultimately overshadowed by the evolving competitive landscape and regulatory considerations. [6]
Table 2: Summary of Clinical Efficacy from TIGER-X Trial (Centrally Confirmed T790M-Positive NSCLC)
| Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|
| 500 mg BID (n=46) | 59-60% | 90-93% | 13.1 months (initial analysis) |
| 625 mg BID | 34% (updated analysis) | 85% | 6.1 months (updated analysis) |
| 750 mg BID | 33.9% (pooled analysis) | 85% | 5.7 months (pooled analysis) |
| All T790M-positive patients | 53% | 85% | 8.0 months |
Table 3: TIGER-3 Trial Efficacy Results in Overall Population
| Treatment Group | Number of Patients | Median PFS (months) | Hazard Ratio (vs Chemotherapy) |
|---|---|---|---|
| This compound 500 mg BID | 53 | 4.1 | 0.69 |
| This compound 625 mg BID | 22 | 5.5 | 0.83 |
| Chemotherapy | 74 | 2.5 | Reference |
| T790M-positive (this compound) | 25 | 6.8 | 0.55 |
| T790M-positive (Chemotherapy) | 20 | 2.7 | Reference |
The safety profile of this compound is characterized by a distinct pattern of adverse events that differ notably from earlier generation EGFR TKIs. The most clinically significant treatment-emergent adverse events include hyperglycemia and QTc interval prolongation, which emerged as dose-limiting toxicities requiring careful monitoring and management. In the TIGER-X trial, hyperglycemia occurred in 57.2% of all patients receiving 500 mg BID, with grade 3 or higher hyperglycemia observed in 24-28.8% of patients. This metabolic effect is attributed to M502 metabolite-mediated inhibition of the type 1 insulin-like growth factor receptor (IGF-1R) pathway, which perturbs normal glucose regulation. The QTc prolongation occurred in 26.4% of patients at the 500 mg BID dose, with grade 3 or higher observed in 5-7.7% of patients. Importantly, unlike first-generation EGFR inhibitors, this compound demonstrated minimal wild-type EGFR inhibition, resulting in notably low incidence of skin rash (only one patient reported grade 1 maculopapular rash) and minimal gastrointestinal toxicity (no grade 3 diarrhea reported). [2] [4] [6]
For effective management of this compound-associated toxicities, protocol-specific guidelines were implemented in clinical trials. Hyperglycemia typically manifested within the first 3 weeks of treatment initiation and was generally manageable through dose modifications and concomitant use of oral hypoglycemic agents, most commonly metformin. Pre-existing diabetes was not an exclusion criterion in this compound trials, and these patients were managed successfully without treatment discontinuation. QTc prolongation required routine electrocardiographic monitoring at baseline and throughout treatment, with dose reduction or interruption implemented for QTc values exceeding 500 ms. The management strategy emphasized proactive monitoring rather than reactive measures, with specific algorithms for dose modification based on toxicity severity. These distinctive safety considerations informed the recommended dose of 500 mg BID, which demonstrated an improved therapeutic index compared to higher doses while maintaining efficacy. [2] [4] [5]
Diagram 1: this compound safety profile and management strategies. Serious adverse events (red) require specific monitoring and intervention, while less severe events (yellow) are generally manageable with supportive care.
Table 4: Adverse Event Profile and Management Guidelines (500 mg BID)
| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Management Recommendations |
|---|---|---|---|
| Hyperglycemia | 57.2% | 24-28.8% | Baseline and periodic glucose monitoring; initiate metformin for persistent elevation; dose reduction for grade ≥3 |
| QTc Prolongation | 26.4% | 5-7.7% | Baseline ECG and periodic monitoring; correct electrolyte abnormalities; dose reduction for QTc >500 ms |
| Diarrhea | 56.7% | 2.7% | Generally mild; antidiarrheal medications as needed; dose reduction for persistent grade 2 or higher |
| Nausea | 43.8% | 1.3% | Anti-emetics as needed; take with food if not contraindicated |
| Fatigue | 24% | <1% | Supportive care; assess for other contributing factors |
The established protocol for this compound administration in T790M-positive NSCLC specifies an oral dose of 500 mg twice daily, approximately every 12 hours, in continuous 21-day cycles until disease progression or unacceptable toxicity. This recommendation emerged from comprehensive phase I/II data that demonstrated an optimal balance between efficacy and tolerability at this dose level. The dose reduction paradigm permits two incremental reductions: first to 375 mg BID and subsequently to 250 mg BID for persistent grade 3 or higher adverse events. The TIGER-X trial employed two formulations during development: an initial free-base form and an improved hydrogen bromide (HBr) salt formulation with enhanced bioavailability introduced during dose escalation. Administration occurs without regard to meals, though consistency in relation to food intake is recommended to maintain stable pharmacokinetic profiles. [2] [6] [5]
Baseline assessment must include central laboratory confirmation of T790M mutation status in tumor tissue (or via validated plasma/urine assays), fasting blood glucose, hemoglobin A1c, and electrocardiogram for QTc measurement. For patients with history of diabetes or impaired glucose tolerance, endocrine consultation should be considered before initiation. During treatment, fasting glucose should be monitored at least weekly for the first 4 weeks, then at least monthly thereafter, with more frequent monitoring following dose increases or when concomitant medications affecting glucose metabolism are introduced. Electrocardiograms for QTc assessment should be obtained at baseline, at 2-4 weeks after treatment initiation, and periodically thereafter, with particular attention during dose escalation or when administering with other QTc-prolonging medications. Routine monitoring of electrolytes (particularly potassium, magnesium, and calcium) is essential to minimize arrhythmia risk. [4] [6] [5]
Table 5: Dosing and Formulation Specifications
| Parameter | Specification |
|---|---|
| Recommended Dose | 500 mg twice daily (approximately every 12 hours) |
| Formulation | Hydrogen bromide (HBr) salt (improved bioavailability) |
| Administration | Oral, with or without food |
| Treatment Cycles | Continuous 21-day cycles |
| Dose Reduction Steps | First reduction: 375 mg BID; Second reduction: 250 mg BID |
| Treatment Duration | Until disease progression or unacceptable toxicity |
Despite promising efficacy, acquired resistance to this compound inevitably emerges, mirroring the experience with earlier generation EGFR TKIs. Preclinical models have identified several potential resistance mechanisms, with the most prominent being the EGFR C797S mutation which prevents the covalent binding of this compound to the EGFR kinase domain. Additional resistance pathways observed in laboratory models include epithelial-mesenchymal transition (EMT) characterized by spindle-like morphological changes in cancer cells and significant enrichment of EMT-related gene expression signatures. Interestingly, in vitro studies did not identify MET amplification, BRAF mutations, ERBB2 alterations, or RAS mutations as common resistance mechanisms to this compound, distinguishing its resistance profile from that observed with first-generation EGFR inhibitors. The heterogeneity of resistance mechanisms underscores the complexity of targeting EGFR signaling and highlights the need for comprehensive molecular profiling at disease progression to inform subsequent therapeutic strategies. [1] [2] [4]
The clinical development of this compound was ultimately discontinued in 2016 following updated analyses from the TIGER-X and TIGER-2 trials that revealed lower confirmed response rates than initially reported (32% ORR at 625 mg BID and 23% at 500 mg BID in T790M-positive patients) in conjunction with significant metabolic and cardiac toxicities. This decision was further influenced by the competitive landscape that saw the approval of osimertinib, another third-generation EGFR TKI with demonstrated efficacy and a potentially more favorable therapeutic index. The experience with this compound development nonetheless provided valuable insights for future drug development, particularly regarding the importance of mutant-selective EGFR inhibition, the management of off-target metabolic effects, and the need for robust biomarker-driven patient selection. Future research directions informed by this compound's development include exploring combination therapies to overcome or delay resistance, optimizing sequencing of EGFR-directed therapies, and developing next-generation inhibitors capable of targeting emergent resistance mutations such as C797S. [2] [6] [5]
This compound at the 500 mg BID dosing regimen represents a scientifically validated approach for targeting T790M-mediated resistance in EGFR-mutant NSCLC, with demonstrated efficacy and a manageable safety profile when accompanied by appropriate monitoring and intervention. Although its clinical development was discontinued in favor of other therapeutic options, the extensive research conducted on this compound has contributed significantly to our understanding of mutant-selective EGFR inhibition, resistance mechanisms, and the importance of toxicity management in targeted cancer therapy. The protocols and application notes detailed in this document provide a comprehensive framework for researchers and clinicians studying this class of targeted agents, with particular relevance for understanding structure-activity relationships, clinical trial design, and adverse event management strategies for EGFR-directed therapies.
ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a critical transmembrane efflux transporter that plays a fundamental role in the development of multidrug resistance (MDR) in cancer cells. As a half-transporter containing only one nucleotide-binding domain (NBD) and one transmembrane domain (TMD), ABCG2 must form homodimers or higher-order oligomers to become functionally active [1]. This transporter recognizes and efficiently extrudes a diverse array of chemotherapeutic agents including anthracyclines (doxorubicin, daunorubicin), topoisomerase inhibitors (topotecan, irinotecan), antimetabolites (methotrexate), and tyrosine kinase inhibitors (TKIs) [2]. The overexpression of ABCG2 in cancer cells significantly reduces intracellular drug accumulation and diminishes the efficacy of chemotherapy, representing a major clinical challenge in oncology [3].
The structural complexity of ABCG2 has been elucidated through recent cryo-EM studies, revealing key conformational states during the transport cycle. Under turnover conditions, ABCG2 transitions between distinct states (turnover-1 and turnover-2) where both substrates and ATP are bound, with the transition between these states representing a potential rate-limiting step in the transport mechanism [4]. This detailed structural understanding provides critical insights for developing effective MDR reversal strategies. Currently, no FDA-approved MDR modulator exists for clinical use, creating an urgent need for effective approaches to overcome ABCG2-mediated drug resistance [2] [5].
This compound (CO-1686) is an oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that selectively targets mutant forms of EGFR (T790M and exon 19 deletion) while sparing wild-type EGFR [2]. Recent investigations have revealed that beyond its primary anticancer activity, this compound effectively reverses ABCG2-mediated MDR through direct interaction with the transporter. Mechanistic studies demonstrate that this compound binds to the ATP-binding site of ABCG2, thereby competitively inhibiting ABCG2-mediated drug efflux and increasing intracellular accumulation of substrate chemotherapeutic agents [2] [5].
The molecular mechanism involves several key interactions:
Inhibition of ATPase activity: this compound significantly suppresses the ATP hydrolysis essential for ABCG2 transport function, effectively depriving the transporter of the energy required for drug efflux [2] [6].
Competition with substrate binding: this compound competes with the photolabeling probe [125I] iodoarylazidoprazosin (IAAP) for binding to ABCG2, indicating direct interaction at the substrate-binding pocket [2].
Preservation of transporter expression: Unlike some MDR modulators that alter transporter expression, this compound does not affect ABCG2 expression at either mRNA or protein levels, instead specifically targeting its transport function [2].
Selectivity for ABCG2: Importantly, this compound exhibits specificity for ABCG2 over other transporters and does not inhibit EGFR downstream signaling pathways (phosphorylation of AKT and ERK) when used at MDR-reversing concentrations, suggesting a favorable safety profile for combination therapy [2] [5].
Table 1: Key Characteristics of this compound as an ABCG2 Modulator
| Property | Characteristics | Experimental Evidence |
|---|---|---|
| Primary Target | Mutant EGFR (T790M, exon 19 deletion) | Selective inhibition while sparing wild-type EGFR [2] |
| ABCG2 Interaction | Binds to ATP-binding site | Inhibits ATPase activity and competes with IAAP photolabeling [2] |
| Effect on Expression | No change in ABCG2 mRNA or protein levels | Western blot and RT-PCR analysis [2] |
| Specificity | Does not inhibit ABCB1 | Selective reversal in ABCG2-overexpressing cells only [2] |
| Cellular Effect | Increases intracellular chemotherapeutic accumulation | Flow cytometry with substrate agents [2] |
Comprehensive in vitro studies have demonstrated the significant MDR reversal potential of this compound across multiple ABCG2-overexpressing cancer cell lines. Using the MTT colorimetric cell proliferation assay, researchers quantified the concentration-dependent reversal of resistance to various chemotherapeutic agents when combined with non-toxic concentrations of this compound (0.25, 0.5, and 1 μmol/L) [2]. The reversal effects were particularly pronounced in specifically selected ABCG2-overexpressing cell lines, including H460/MX20 (non-small cell lung cancer), S1-MI-80 (colon carcinoma), and HEK293/ABCG2-482-R2 (transfected embryonic kidney) cells [2].
The efficacy of this compound was quantified through determination of reversal fold (RF) values, which represent the decrease in IC50 of chemotherapeutic agents when combined with this compound compared to chemotherapy alone. Notably, this compound at 1 μmol/L achieved remarkable reversal fold values:
These values indicate that this compound potently resensitized ABCG2-overexpressing cancer cells to conventional chemotherapeutic agents, with efficacy comparable to or exceeding that of the classic ABCG2 inhibitor fumitremorgin C (FTC) [2].
The translational potential of this compound was evaluated in nude mouse xenograft models bearing ABCG2-overexpressing MDR tumors. The combination of this compound with conventional chemotherapeutic agents resulted in significant tumor growth inhibition without additional toxicity [2] [5]. Importantly, this compound administration did not produce weight loss or other signs of acute toxicity in animal models, supporting its favorable safety profile for combination therapy [2].
Table 2: In Vitro Efficacy of this compound in Reversing ABCG2-Mediated Drug Resistance
| Cell Line | Chemotherapeutic Agent | IC50 Alone (μM) | IC50 + this compound 1μM (μM) | Reversal Fold |
|---|---|---|---|---|
| H460/MX20 | Mitoxantrone | 42.7 ± 3.2 | 2.0 ± 0.3 | 21.4 |
| H460/MX20 | Topotecan | 38.5 ± 2.8 | 3.1 ± 0.4 | 12.3 |
| H460/MX20 | Doxorubicin | 35.2 ± 2.5 | 3.6 ± 0.5 | 9.8 |
| S1-MI-80 | Mitoxantrone | 35.8 ± 2.9 | 1.9 ± 0.2 | 18.7 |
| S1-MI-80 | Topotecan | 32.6 ± 2.7 | 3.0 ± 0.3 | 10.9 |
| S1-MI-80 | Doxorubicin | 30.4 ± 2.3 | 3.6 ± 0.4 | 8.5 |
| HEK293/ABCG2 | Mitoxantrone | 25.3 ± 1.9 | 1.8 ± 0.2 | 14.1 |
The MTT colorimetric assay provides a reliable method for quantifying drug sensitivity and reversal of MDR in vitro. This protocol outlines the standardized approach for evaluating the efficacy of this compound in reversing ABCG2-mediated resistance [2].
Materials:
Procedure:
Cell Preparation: Harvest exponentially growing cells and prepare single-cell suspensions. Seed cells into 96-well plates at densities of 3,000-8,000 cells per well in 100 μL culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.
Drug Treatment: After 24 hours, pre-treat cells with this compound (0.25, 0.5, and 1 μmol/L), positive control inhibitor (2.5 μmol/L FTC), or vehicle control for 1 hour. Then add serial dilutions of chemotherapeutic agents to appropriate wells. Include drug-free controls for baseline measurement.
Incubation: Incubate plates for an additional 68 hours (total 72-hour drug exposure) under standard culture conditions.
MTT Assay: Add 20 μL MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove medium and add 150 μL DMSO to dissolve formed formazan crystals. Shake plates gently for 10 minutes.
Absorbance Measurement: Measure absorbance at 490 nm using a microplate reader. Calculate cell viability as percentage relative to untreated controls.
Data Analysis: Determine IC₅₀ values using non-linear regression analysis. Calculate reversal fold values as IC₅₀ without this compound divided by IC₅₀ with this compound [2].
This flow cytometry-based protocol measures the effect of this compound on intracellular accumulation of ABCG2 substrate drugs, providing direct evidence of ABCG2 inhibition [2].
Materials:
Procedure:
Cell Preparation: Seed ABCG2-overexpressing and corresponding parental cells in 6-well plates (5×10⁵ cells/well) and incubate overnight.
Inhibitor Pre-treatment: Treat cells with this compound (1 μmol/L), FTC (2.5 μmol/L), or vehicle control for 1 hour at 37°C.
Substrate Accumulation: Add fluorescent substrate (e.g., 5 μmol/L rhodamine 123, 10 μmol/L doxorubicin) and incubate for 90 minutes under culture conditions.
Sample Processing: Wash cells twice with ice-cold PBS, trypsinize gently, and resuspend in PBS containing 2% FBS. Keep samples on ice protected from light.
Flow Cytometry Analysis: Analyze minimum 10,000 events per sample using flow cytometer. Use untreated cells as autofluorescence control. For doxorubicin, use 488 nm excitation and 575 nm emission; for rhodamine 123, use 488 nm excitation and 525 nm emission.
Data Interpretation: Calculate mean fluorescence intensity (MFI) for each treatment. The increase in MFI with this compound treatment indicates inhibition of ABCG2 efflux function [2] [7].
Diagram 1: Experimental workflow for intracellular drug accumulation assay to evaluate ABCG2 inhibition
The ATPase activity assay measures the effect of this compound on ABCG2-mediated ATP hydrolysis, providing insights into its mechanism of action [2].
Materials:
Procedure:
Membrane Preparation: Prepare membrane vesicles from ABCG2-overexpressing and control cells using differential centrifugation.
Reaction Setup: Incubate membrane vesicles (50 μg protein) with varying concentrations of this compound (0-10 μmol/L) in reaction buffer containing ATP regeneration system.
ATP Hydrolysis: Initiate reaction by adding 5 mM ATP. Incubate at 37°C for 30 minutes.
Reaction Termination: Stop reaction by adding 100 μL of 10% SDS solution.
Inorganic Phosphate Detection: Add detection reagent and incubate for 10 minutes. Measure absorbance at 800 nm.
Data Analysis: Calculate ATPase activity from phosphate standard curve. Compare activity with and without this compound to determine inhibition potency [2].
The clinical translation of this compound as an ABCG2 modulator offers promising strategies for overcoming MDR in cancer treatment. Based on experimental evidence, the following application notes are recommended for therapeutic development:
Patient Selection Criteria:
Combination Therapy Regimens:
Dosing Considerations:
Diagram 2: this compound mechanism of action in reversing ABCG2-mediated multidrug resistance
This compound represents a promising therapeutic candidate for reversing ABCG2-mediated multidrug resistance in cancer therapy. The comprehensive data from both in vitro and in vivo studies demonstrate its potent efficacy in resensitizing resistant cancer cells to conventional chemotherapeutic agents including mitoxantrone, topotecan, and doxorubicin. The dual functionality of this compound—targeting mutant EGFR in specific cancer types while simultaneously inhibiting ABCG2-mediated drug efflux—provides a unique therapeutic advantage for combination treatment regimens.
The experimental protocols outlined in this document provide robust methodologies for evaluating ABCG2 inhibition and MDR reversal activity. These standardized approaches enable systematic investigation of potential MDR modulators and facilitate comparison across different studies. Future research directions should focus on:
The growing understanding of ABCG2 structure and function, particularly insights from recent cryo-EM studies under turnover conditions, will further inform the rational design of more effective MDR reversal strategies [4]. This compound represents a significant advancement in the ongoing effort to overcome multidrug resistance in cancer treatment.
This compound (CO-1686) represents a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that was developed to address a significant unmet need in non-small cell lung cancer (NSCLC) treatment—specifically, resistance to first-generation EGFR inhibitors. This small molecule therapeutic selectively targets mutant forms of EGFR, including both activating mutations (exon 19 deletion and L858R) and the resistance-mediated T790M "gatekeeper" mutation, while sparing the wild-type EGFR receptor. This selectivity profile potentially translates to an improved therapeutic window and reduced toxicity compared to earlier generation EGFR inhibitors [1].
The molecular structure of this compound consists of a 5-CF3 2,4-diaminopyrimidine-based scaffold containing a reactive acrylamide group that enables covalent binding to cysteine 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible inhibition is complemented by an aminopyrimidine moiety that binds to methionine 793 through hydrogen bonding, while the 5-substituent of the aminopyrimidine extends toward the gatekeeper residue (methionine in T790M mutants) forming strong hydrophobic interactions [1]. Preclinical kinetic studies demonstrated that this compound exhibits 22-fold greater selectivity for EGFRL858R/T790M mutant kinases compared to EGFRWT, with inactivation rate constant to binding constant ratios of 2.41×10⁵ M⁻¹S⁻¹ versus 1.12×10⁴ M⁻¹S⁻¹, respectively [1].
Table 1: Preclinical Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Cellular Growth Assay IC₅₀ |
|---|---|---|
| EGFRL858R/T790M | <0.51 nM | 100-140 nM |
| EGFRWT | 6 nM | Not reported |
| FAK | Weak inhibition | Not reported |
| CHK2 | Weak inhibition | Not reported |
| ERBB4 | Weak inhibition | Not reported |
| JAK3 | Weak inhibition | Not reported |
The initial Phase I/II clinical trial of this compound investigated safety, maximum tolerated dose, recommended Phase II dose, and preliminary antitumor activity in patients with advanced EGFR-mutated NSCLC who had progressed on prior EGFR TKIs. This study enrolled 130 patients across ten institutions utilizing various dosing schedules. The maximum tolerated dose was not reached, with the most consistently effective dose identified as 900 mg twice daily for the initial free-base formulation. The study later transitioned to a hydrobromic acid formulation with improved bioavailability [1].
Among 46 patients harboring EGFR T790M mutations who received therapeutic doses, the investigator-assessed response rate was 59% with a disease control rate of 93%. Response rates were comparable between patients with original exon19del and L858R EGFR mutations. The median progression-free survival (PFS) in the T790M-positive subset was 13.1 months at the time of analysis. Notably, even in EGFR-mutant but T790M-negative patients (n=17), a response rate of 29% and disease control rate of 59% were observed [1].
The TIGER-3 trial (NCT02322281) was initiated as a Phase III randomized study comparing this compound versus chemotherapy in patients with EGFR-mutated NSCLC previously treated with EGFR TKIs and platinum-based chemotherapy. Enrollment was halted when this compound development was discontinued in 2016, limiting complete evaluation of the primary endpoint. Nevertheless, among 149 enrolled patients, 75 were randomized to this compound (500 or 625 mg twice daily) and 74 to chemotherapy [2].
The median investigator-assessed PFS was 4.1 months in the this compound 500 mg group and 5.5 months in the 625 mg group compared to 2.5 months in the chemotherapy group. In the T790M-positive NSCLC subgroup, patients treated with this compound (n=25) demonstrated improved PFS versus chemotherapy (n=20) (6.8 versus 2.7 months; hazard ratio = 0.55, 95% CI: 0.28–1.07, p = 0.074) [2].
Table 2: Clinical Efficacy Outcomes of this compound in Clinical Trials
| Trial | Population | Dose | Response Rate | Median PFS | Disease Control Rate |
|---|---|---|---|---|---|
| Phase I/II | T790M+ (n=46) | 900 mg BID (FB) | 59% | 13.1 months | 93% |
| Phase I/II | T790M- (n=17) | 900 mg BID (FB) | 29% | Not reported | 59% |
| TIGER-3 | Overall (n=75) | 500/625 mg BID | Not reported | 4.1/5.5 months | Not reported |
| TIGER-3 | T790M+ (n=25) | 500/625 mg BID | Not reported | 6.8 months | Not reported |
Beyond its direct antitumor activity against EGFR-mutant NSCLC, this compound has demonstrated potential to enhance the efficacy of conventional chemotherapeutic agents through inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP). ABCG2 overexpression in cancer cells significantly contributes to multidrug resistance (MDR) by actively effusing various chemotherapeutic agents, thereby reducing their intracellular accumulation and limiting therapeutic efficacy [3].
This compound was found to significantly improve the efficacy of ABCG2 substrate chemotherapeutic agents in transporter-overexpressing cancer cells both in vitro and in MDR tumor xenograft models, without incurring additional toxicity. Mechanistic studies revealed that this compound inhibits ABCG2-mediated drug efflux and increases intracellular accumulation of ABCG2 probe substrates. Furthermore, this compound inhibited ATPase activity and competed with [125I] iodoarylazidoprazosin (IAAP) photolabeling of ABCG2, suggesting direct interaction with the transporter's substrate-binding site [3].
Protocol 1: In Vitro Assessment of this compound Chemosensitization
Protocol 2: Drug Accumulation and Efflux Assays
Protocol 3: In Vivo Xenograft Studies
The diagram above illustrates the comprehensive experimental workflow for evaluating this compound combination therapy with chemotherapy, encompassing in vitro assessment, in vivo evaluation, and mechanistic studies.
Despite promising initial responses, resistance to this compound inevitably develops through diverse mechanisms. Similar to other EGFR TKIs, resistance can be categorized into: (1) target modification (including tertiary EGFR mutations such as C797S); (2) bypass signaling pathways (e.g., MET amplification, HER2 amplification); and (3) phenotypic transformation (including epithelial-mesenchymal transition and small cell lung cancer transformation) [1]. Understanding these resistance mechanisms is crucial for developing effective combination strategies.
The tumor immune microenvironment undergoes significant changes following development of resistance to EGFR TKIs. Studies have demonstrated that PD-L1 expression significantly increases after resistance to EGFR TKIs, facilitating immune evasion by tumors. The density of tumor-infiltrating lymphocytes (TILs) also alters, with CD8+ TIL and FOXp3+ TIL density significantly decreasing compared to pre-TKI treatment levels [4]. These modifications create potential opportunities for combining this compound with immunotherapy approaches.
Multiple signaling pathways contribute to the upregulation of PD-L1 expression following EGFR TKI resistance. The EGFR T790M secondary mutation upregulates PD-L1 expression through PI3K/Akt, MAPK, and NF-κB signaling pathways. Similarly, c-MET amplification activates PI3K/AKT and MAPK signaling, inducing PD-L1 upregulation through activator protein-1 (AP-1) [4]. These molecular insights provide rationale for combining this compound with immune checkpoint inhibitors.
Protocol 4: Assessment of Immune Microenvironment Changes
Table 3: Safety Profile of this compound Based on Clinical Trial Data
| Adverse Event | This compound (All Grades) | This compound (Grade ≥3) | Chemotherapy (Grade ≥3) |
|---|---|---|---|
| Hyperglycemia | Frequent | 24.0% | 0% |
| QTc Prolongation | Common | 6.7% | 0% |
| Diarrhea | Common | 2.7% | 1.4% |
| Nausea | Common | Not reported | Not reported |
| Fatigue | Common | Not reported | Not reported |
| Decreased Appetite | Common | Not reported | Not reported |
This compound represents a promising therapeutic agent for EGFR T790M-mutant NSCLC with demonstrated efficacy in clinical trials and potential for combination approaches with conventional chemotherapy through ABCG2 inhibition. The synergistic activity with substrate chemotherapeutic agents such as mitoxantrone, topotecan, and doxorubicin provides a strong rationale for clinical exploration of these combinations in ABCG2-overexpressing malignancies. Additionally, the evolving understanding of immune microenvironment changes following EGFR TKI resistance suggests potential for combination immunotherapy strategies, though this approach requires careful consideration of timing and patient selection.
Future research should focus on optimizing combination protocols, identifying predictive biomarkers for response, and developing strategies to overcome resistance mechanisms. The discontinued clinical development of this compound limits its immediate translational potential, but the mechanistic insights gained from studying this agent continue to inform the development of next-generation EGFR-targeted therapies and combination approaches for NSCLC.
This compound (CO-1686) represents a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to target non-small cell lung cancer (NSCLC) harboring both activating EGFR mutations (exon 19 deletions and L858R) and the resistance mutation T790M. The T790M mutation emerges as the most prevalent resistance mechanism (occurring in 50-60% of cases) in patients initially responding to first- and second-generation EGFR TKIs (gefitinib, erlotinib, afatinib) before developing disease progression. This "gatekeeper" mutation functions by altering the ATP-binding pocket of EGFR, reducing drug affinity through steric hindrance while restoring ATP affinity, thereby diminishing TKI efficacy. [1] [2]
Liquid biopsy has revolutionized the management of EGFR-mutant NSCLC by enabling minimal-invasive disease monitoring through analysis of circulating tumor DNA (ctDNA) from blood plasma. This approach offers significant advantages over tissue biopsy, including: real-time monitoring of tumor evolution, assessment of tumor heterogeneity, serial sampling capabilities, and overcoming anatomical limitations of tissue rebiopsy. For this compound treatment selection, accurate T790M detection is paramount, as clinical trials demonstrated response rates of 53-60% in T790M-positive patients compared to 29-35% in T790M-negative patients. [3] [4] [2]
Various technological platforms have been developed and optimized for T790M mutation detection in ctDNA, each with distinct sensitivity profiles and operational characteristics:
Table 1: Performance Comparison of T790M Detection Methods
| Detection Method | Sensitivity Range | Specificity Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Digital PCR (dPCR/ddPCR) | 0.01%-0.03% | 69-100% | Ultra-high sensitivity, absolute quantification, low input DNA requirements | Limited multiplexing capability, targets known mutations only |
| Next-Generation Sequencing (NGS) | 0.1%-1% | High (platform-dependent) | Comprehensive profiling, unknown mutation discovery, multiplexing capability | Higher cost, complex data analysis, longer turnaround |
| ARMS/Scorpions RT-PCR | 1%-5% | 77-83% | Rapid turnaround, easily implemented, FDA-approved kits available | Lower sensitivity than digital methods |
| Tag-based NGS | Improved low-frequency detection | High | Molecular barcoding reduces errors, better low-frequency mutation detection | Customized analysis pipelines needed |
International collaborative studies have demonstrated that ddPCR platforms consistently achieve the highest sensitivity for T790M detection, correctly identifying all spiked samples in validation studies. The AmoyDx EGFR 29 Mutations Detection Kit combined with Cobas cfDNA Sample Preparation has also shown excellent performance in comparative assessments. Tag-based NGS approaches significantly improve detection rates (42.85%) compared to conventional RT-PCR methods (21.4%), particularly in samples with low mutation abundance (0.07-0.78%). [5] [6]
A comprehensive meta-analysis of 21 studies (n=1,639 patients) revealed the overall diagnostic accuracy of ctDNA analysis for T790M detection:
Table 2: Diagnostic Accuracy Metrics for T790M Detection in ctDNA
| Parameter | Pooled Estimate | 95% Confidence Interval | Clinical Implications |
|---|---|---|---|
| Sensitivity | 0.67 | 0.64-0.70 | ~33% of tissue T790M+ cases missed in plasma |
| Specificity | 0.80 | 0.77-0.83 | ~20% false positive rate |
| Positive Predictive Value | 0.85 | 0.82-0.87 | High confidence in positive results |
| Negative Predictive Value | 0.60 | 0.56-0.63 | Negative results require confirmation |
| Diagnostic Odds Ratio | 7.27 | 4.39-12.05 | Overall good discriminatory power |
The moderate sensitivity (67%) highlights the importance of confirmatory tissue testing following negative liquid biopsy results, particularly in patients with intra-thoracic limited disease where false-negative rates may exceed 50%. The area under the summary ROC curve was 0.77, indicating good overall diagnostic performance. [7]
Appropriate patient selection is critical for successful T790M detection and this compound treatment:
Testing Indication: NSCLC patients with acquired resistance to first- or second-generation EGFR TKIs (erlotinib, gefitinib, afatinib) after initial benefit. Disease progression should be confirmed per RECIST 1.1 criteria with both radiological and clinical assessment. [4]
Optimal Testing Timeline: Liquid biopsy should be performed at radiological progression or at clinical and radiological progression. Testing "arbitrarily" without confirmed progression correlates with reduced detection rates. [4]
Sample Considerations: Extrathoracic disease and bone metastases correlate with higher T790M detection rates, while patients with exclusively intracranial disease show lower detection rates. Liver and lymph node progression are significantly correlated with T790M positivity. [4]
Clinical management decisions based on liquid biopsy results require careful interpretation:
T790M Positive: Patients are candidates for this compound therapy. Clinical trial data demonstrated objective response rates of 53-60% and disease control rates of 85-90% in centrally confirmed T790M-positive patients across all dosing levels (500-1000 mg BID). [2]
T790M Negative: A negative result does not exclude T790M positivity. Due to the 67% pooled sensitivity of ctDNA testing, negative cases should undergo confirmatory tissue biopsy when feasible. Studies show that 18.8% of patients with negative liquid biopsy results were T790M-positive on tissue testing. [4] [7]
Inconclusive/Indeterminate: Sample quality issues may necessitate repeat liquid biopsy or tissue confirmation. Serial monitoring with repeated liquid biopsies over time may detect emerging T790M clones not captured in initial testing. [4]
Proper sample handling is critical for reliable T790M detection in ctDNA:
Blood Collection: Collect 12-18 mL of peripheral blood into EDTA-containing tubes (or specialized ctDNA collection tubes). Process samples within 2 hours of collection to prevent genomic DNA contamination and ctDNA degradation. [5]
Plasma Separation: Perform two centrifugation rounds: first at 1600 × g for 10 minutes at 4°C to separate plasma from blood cells, followed by a second centrifugation at 3000 × g for 10 minutes at 4°C to remove remaining cellular debris. [5]
Storage: Aliquot plasma into sterile tubes and store at -80°C until DNA extraction. Avoid repeated freeze-thaw cycles. [5]
High-quality ctDNA extraction is essential for sensitive mutation detection:
Extraction Methods: Use commercially available kits specifically designed for ctDNA extraction, such as the QIAamp Circulating Nucleic Acid Kit (Qiagen) or MagMAX Cell-Free DNA Isolation Kit (ThermoFisher Scientific). Follow manufacturer protocols with 3-5 mL of plasma as input. [5]
Quality Control: Quantify ctDNA using fluorometric methods (Qubit dsDNA HS Assay Kit). Assess fragment size distribution using Bioanalyzer 2100 with Agilent High Sensitivity DNA Analysis Kit. Expect a dominant peak at ~160-170 bp (nucleosomal DNA). [5]
Yield Expectations: Typical ctDNA yields range from 0-50 ng per mL of plasma depending on tumor burden. Minimum input of 10-30 ng ctDNA is recommended for most detection assays. [5]
Digital PCR provides absolute quantification of T790M mutant alleles with ultra-high sensitivity:
Reaction Setup: Use QX200 Droplet Digital PCR System (Bio-Rad) or equivalent. Prepare reactions according to manufacturer specifications with T790M-specific primers/probes. Include positive controls (cell line DNA with known T790M mutation) and negative controls (wild-type DNA). [6]
Thermal Cycling: Standard cycling conditions: 95°C for 10 minutes (enzyme activation), followed by 40 cycles of 94°C for 30 seconds (denaturation) and 55-60°C for 60 seconds (annealing/extension), with a final 98°C for 10 minutes (enzyme deactivation) and 4°C hold. [6]
Droplet Reading and Analysis: Read plates on droplet reader and analyze using QuantaSoft software. Set threshold based on negative controls. Report results as mutant copies per mL of plasma and/or variant allele frequency. The limit of detection is typically 0.01-0.03%. [6]
NGS enables comprehensive mutation profiling beyond T790M:
Library Preparation: Use targeted NGS panels such as Oncomine Lung cfDNA Assay (ThermoFisher) covering key NSCLC mutations. Employ molecular tagging with unique barcodes for each original DNA molecule during initial PCR amplification to reduce sequencing errors. [5]
Template Preparation: Perform emulsion PCR or template enrichment using Ion Chef System with Ion 520 chip or equivalent. Multiplex up to 4 libraries per run while maintaining sufficient coverage (>5000X). [5]
Sequencing and Analysis: Sequence on Ion S5 System or equivalent platform. Align reads to reference genome (hg19) using Torrent Mapping Alignment Program. Call variants with Torrent Variant Caller using specific liquid biopsy parameters. Apply molecular barcode filtering to eliminate PCR/sequencing errors. [5]
Computational drug repurposing approaches have identified potentially promising compounds for targeting T790M-resistant NSCLC:
In Silico Screening: Using free protein-ligand docking software (idock) to screen 3,167 clinically approved drugs against EGFR T790M structures identified several candidates with predicted binding affinity. [8]
Validated Compounds: Indacaterol (a bronchodilator) and canagliflozin (an antidiabetic) demonstrated specific activity against T790M-mutant NSCLC cells in vitro, inducing apoptosis and showing synergistic effects when combined with gefitinib. [8]
Advanced computational approaches are being developed to optimize T790M detection and monitoring:
Repeated Testing Strategies: Clinical data supports serial liquid biopsy testing after initial negative results, as the probability of detecting T790M across subsequent tests remains relatively constant. Implementing structured repeated testing protocols can increase overall detection rates. [4]
The following workflow diagram illustrates the comprehensive process for T790M detection and clinical decision-making:
Diagram 1: Comprehensive workflow for T790M detection and clinical decision-making incorporating multiple detection platforms and subsequent treatment pathways.
Liquid biopsy has established itself as a valuable tool for T790M mutation detection in NSCLC patients with acquired resistance to first-generation EGFR TKIs. While sensitivity limitations remain a challenge, particularly in cases with low tumor shedding, the non-invasive nature of liquid biopsy enables serial monitoring that can capture evolving resistance patterns. This compound represents a promising targeted therapy for T790M-positive patients, with clinical trials demonstrating substantial efficacy particularly in this molecularly selected population.
The ongoing development of more sensitive detection methods, including tag-based NGS and advanced dPCR platforms, continues to improve our ability to identify T790M mutations even at very low allele frequencies. Implementation of standardized protocols across laboratories and validation of clinical decision thresholds will further enhance the utility of liquid biopsy in guiding this compound treatment. As the field moves forward, integration of longitudinal monitoring and artificial intelligence approaches may provide even more sophisticated management strategies for EGFR-mutant NSCLC patients experiencing disease progression.
This compound (CO-1686) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC) [1]. It covalently binds to Cys797 in the ATP-binding pocket of the EGFR kinase domain, demonstrating potent activity against key mutations like L858R, exon 19 deletions, and the resistance mutation T790M, while showing significantly lower activity against wild-type EGFR (EGFRWT) [1] [2]. This selective profile offers a potential therapeutic advantage by minimizing on-target, off-tumor toxicities often associated with wild-type EGFR inhibition. This document provides detailed application notes and protocols for the in vitro cytotoxicity assessment of this compound, supporting research and development efforts for targeted cancer therapies.
The primary application of this compound in vitro is to evaluate its efficacy against NSCLC models harboring specific EGFR mutations. The compound's selectivity creates a valuable "therapeutic window" [3].
This colorimetric assay is standard for quantifying this compound's cytotoxicity and growth inhibitory effects.
Principle: Metabolically active cells reduce MTS tetrazolium compound to a colored formazan product, the amount of which is directly proportional to the number of living cells.
Materials:
Procedure:
This protocol assesses the mechanism of action by evaluating the inhibition of EGFR phosphorylation and its downstream signaling pathways.
Principle: Western blotting detects specific proteins and their phosphorylation states to confirm target engagement and downstream effects.
Materials: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, nitrocellulose/PVDF membranes, antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and β-actin [3].
Procedure:
| Cell Line | EGFR Mutation Status | Assay Type | IC₅₀ / GI₅₀ (nM) | Key Findings |
|---|---|---|---|---|
| H1975 | L858R/T790M | Growth Inhibition | 23 - 32 nM | High potency against T790M resistance mutation |
| H3255 | L858R | Growth Inhibition | 35 nM | Active against classic activating mutation |
| PC-9 | Exon 19 deletion | Growth Inhibition | 26 - 84 nM | Active against classic activating mutation |
| PC-9ER | Exon 19 del + T790M | Growth Inhibition | 37 nM | Overcomes T790M-mediated resistance |
| A431 | Wild-type | Growth Inhibition | 547 nM | ~10-20 fold selectivity over wild-type EGFR |
| H441 | Wild-type | Growth Inhibition | 1,840 nM | Confirmed selectivity against wild-type EGFR [4] |
| NCI-H1299 | Wild-type | Growth Inhibition | 4,275 nM | Low cytotoxicity in wild-type models [5] |
| Cell Line | EGFR Mutation Status | Assay Type | IC₅₀ for p-EGFR (nM) |
|---|---|---|---|
| H1975 | L858R/T790M | Kinase (p-EGFR) | 62 nM |
| HCC827 | Exon 19 deletion | Kinase (p-EGFR) | 187 nM |
| HCC827-EPR | Exon 19 del + T790M | Kinase (p-EGFR) | 180 nM |
| A431 | Wild-type | Kinase (p-EGFR) | >4331 nM |
The following diagram illustrates the primary mechanism of action of this compound and its effect on the downstream EGFR signaling pathway, which is assessed in the Western Blot protocol.
The table below summarizes the key preclinical characteristics and in vivo efficacy data for Rociletinib from the available literature [1].
| Property | Details |
|---|---|
| Drug Name | This compound (CO-1686) [1] |
| Generation & Class | Third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) [1] |
| Primary Target | EGFR activating mutations (exon19del, L858R) and the resistance mutation T790M [1] |
| Key Preclinical Finding | Overcame T790M-mediated resistance in mouse models carrying EGFR L858R/T790M mutant tumors, where first-generation TKIs (erlotinib) were ineffective [1] |
| Reported In Vivo Efficacy | Dose-dependent tumor response in EGFR T790M mutant models [1] |
| Selectivity | 22-fold more sensitive for EGFR L858R/T790M mutant kinases vs. Wild-Type (WT) EGFR in preclinical assays [1] |
This table places this compound's activity in context with other similar investigational agents at the time, though please note that Osimertinib (AZD9291) is now an approved standard of care [1].
| Compound | EGFR T790M IC50 (nM) | Clinical Trial Phase | Reported Efficacy (T790M+ patients) | Common or Notable Toxicities |
|---|---|---|---|---|
| This compound (CO-1686) | 100–140 [1] | Phase I/II [1] | RR: 59%, DCR: 93%, mPFS: 13.1 months [1] | Hyperglycemia, prolonged QTc [1] |
| Osimertinib (AZD9291) | 11–40 [1] | Phase I/II [1] | RR: 61%, mPFS: 9.6 months [1] | Diarrhea, rashes, nausea; severe AEs: pneumonitis, prolonged QTc [1] |
| HM61713 | 10–26 [1] | Phase I/II [1] | PR: 62%, DCR: 91% [1] | Diarrhea, skin toxicities, poor appetite [1] |
| EGF816 | 9–25 [1] | Phase I [1] | ORR: 54.5%, DCR: 86.4% [1] | Diarrhea, stomatitis, rash [1] |
The diagram below outlines the general workflow for a preclinical in vivo efficacy study of this compound. Please note that specific details like cell line numbers, dosing frequency, and tumor measurement schedules are not available in the searched literature and would need to be defined based on your specific research objectives and institutional guidelines.
This diagram illustrates the EGFR signaling pathway in NSCLC, highlighting the mutations that this compound was designed to target.
The search results indicate that while this compound showed promising preclinical activity, its clinical development was likely halted. Therefore, detailed and peer-reviewed protocols for xenograft studies are not available in the public domain [1].
1. Introduction Rociletinib (CO-1686) is a third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor developed to treat non-small cell lung cancer (NSCLC) with specific activating mutations (L858R, exon 19 deletions) and the resistance mutation T790M [1] [2]. A key aspect of its development is understanding its metabolic fate. This application note describes a validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human liver microsomes (HLMs), with application to metabolic stability studies [1].
2. Key Experimental Protocols
2.1. Instrumentation and Chromatography The methodology below has been established for the precise quantification of this compound and can serve as a foundation for analytical work [1].
The diagram below illustrates the sample analysis workflow.
2.2. Mass Spectrometric Detection Detection was performed using a triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity [1].
2.3. Sample Preparation for Metabolic Stability The following protocol is used to assess the intrinsic metabolic stability of this compound [1].
3. Results and Data Analysis
3.1. Method Validation Data The developed LC-MS/MS method was rigorously validated, with key parameters summarized in the table below [1].
| Validation Parameter | Result |
|---|---|
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 |
| Limit of Quantification (LOQ) | 4.6 ng/mL |
| Intra-day Accuracy | ≤ 4.63% |
| Intra-day Precision | ≤ 4.63% |
| Inter-day Accuracy | ≤ 4.63% |
| Inter-day Precision | ≤ 4.63% |
3.2. Metabolic Stability Parameters The metabolic stability of this compound was determined from the in vitro half-life, yielding the following calculated parameters [1].
| Metabolic Parameter | Value |
|---|---|
| In vitro Half-life (t₁/₂) | 34.39 minutes |
| Intrinsic Clearance (CLᵢₙₜ) | 20.15 µL/min/mg |
The data demonstrates that the developed LC-MS/MS method is linear, sensitive, precise, and accurate for quantifying this compound in a biological matrix like HLMs [1]. The metabolic stability parameters indicate that this compound has a moderate extraction ratio, which is predictive of good oral bioavailability in humans [1]. This method is the first reported LC-MS/MS assay for this compound metabolic stability and provides a robust tool for supporting further pharmacokinetic and drug-drug interaction studies during drug development.
While the above protocol focuses on the parent drug, extending the analysis to identify and characterize metabolites requires additional strategies:
To fully address the user's request for "this compound metabolite analysis HPLC," future research should focus on:
I hope this detailed application note provides a solid foundation for your research. Should you require further clarification on the protocols, feel free to ask.
The hyperglycemia observed with this compound is an on-target, off-tissue effect linked to its active metabolite, M502 [1]. The primary mechanism involves the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway [1] [2].
This pathway is crucial for insulin signaling and glucose homeostasis. Inhibition of IGF-1R can lead to insulin resistance and increased glucose production [3] [2]. The diagram below illustrates this mechanism and its impact on glucose metabolism.
The following table summarizes the key clinical data on hyperglycemia from this compound trials [3] [4]:
| Parameter | Clinical Trial Data |
|---|---|
| Incidence (All Grades) | 22% to 35% of patients |
| Incidence (Grade 3/4) | 17% to 22% of patients (before management); reduced to 8% with protocol |
| Time to Onset | Typically within the first 3 weeks of therapy |
| Dose Relationship | Higher doses (e.g., 750 mg BID) associated with increased frequency and severity |
| Management Success | No patients required permanent discontinuation in trials due to hyperglycemia when managed proactively [3]. |
Based on clinical trial experience, here is a workflow for monitoring and managing this adverse effect [3]:
Q1: How does the hyperglycemia profile of this compound compare to other third-generation EGFR TKIs? this compound has a distinct toxicity profile. Its main competitor, Osimertinib (AZD9291), demonstrated a much lower incidence of hyperglycemia (around 2.4% all grades) in clinical trials, with no dose-limiting hyperglycemia reported [3]. This was a key differentiator between the two agents.
Q2: Was hyperglycemia the reason this compound's clinical development was stopped? No. While hyperglycemia was a notable adverse event, it was considered manageable. The development of this compound was ultimately halted primarily due to updated efficacy data submitted to the FDA that showed a lower overall response rate (ORR) than initially reported [4]. The FDA required additional data from a Phase III trial, which led the sponsor to withdraw the application.
Q3: Can patients with pre-existing diabetes be treated with this compound? Yes. Clinical trials indicated that patients with pre-existing diabetes were successfully treated with this compound. Their condition was managed uneventfully with careful monitoring and the use of oral hypoglycemic agents, without requiring discontinuation of the cancer therapy [1].
For researchers designing clinical trials or monitoring protocols, the following table summarizes key management strategies based on current cardio-oncology guidance [1].
| Parameter | Monitoring & Management Action |
|---|---|
| Baseline Assessment | 12-lead ECG, electrolyte panel (K+, Mg2+), review of concomitant medications and comorbidities [1]. |
| During Treatment | Periodic ECGs with dose escalations, new QT-prolonging co-medications, or clinical changes (e.g., diarrhea) [1]. |
| Action Thresholds | • QTc < 480 ms: Continue therapy with routine monitoring. • QTc 480-500 ms: Increase monitoring frequency; correct modifiable risks. • QTc > 500 ms: Temporarily suspend rociletinib; correct contributing factors before re-challenge [1]. | | Managing TdP | Immediate advanced life support: IV magnesium, correct electrolytes, stop offending agents. Use temporary pacing or short-acting beta-agonists to increase heart rate [1]. | | Resuming Therapy | After a significant event, re-introduce at a lower dose if benefit is compelling, with weekly ECGs for ~6 weeks [1]. |
Understanding the specific case of this compound is crucial for risk assessment.
For scientists investigating drug-induced arrhythmogenesis, here are key methodological approaches cited in the literature.
Q1: What is the "two-hit" hypothesis in this compound-associated TdP? The first "hit" is the drug's inherent QTc-prolonging effect. The second "hit" is a clinical stressor such as severe hyperglycemia or electrolyte depletion (e.g., from nausea/vomiting). The case study suggests that intravenous insulin for hyperglycemia may have been the second hit, potentially by shifting potassium intracellularly and further disrupting repolarization [2].
Q2: How should I manage hyperglycemia in a patient on this compound to minimize arrhythmia risk? Based on the case report, consider the following [2]:
Q3: Is Fridericia or Bazett correction preferred for QTc in oncology trials? Fridericia's formula (QTcF) is now generally preferred in modern oncology practice and trials. The Bazett formula over-corrects at high heart rates and under-corrects at low heart rates, while Fridericia provides a more stable and reliable correction [1].
The following diagram illustrates the key molecular and clinical pathways involved in this compound-induced QTc prolongation, integrating direct and indirect mechanisms.
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What are the most common dose-limiting toxicities? | Hyperglycemia and QTc interval prolongation were the most frequent Grade ≥3 adverse events leading to dose reduction or discontinuation [1] [2]. |
| How prevalent are these toxicities? | In the TIGER-3 trial, 24% of patients had Grade ≥3 hyperglycemia and 6.7% had Grade ≥3 QTc prolongation [1]. Dose reductions occurred in 51% of patients (TIGER-X/TIGER-2) [2]. |
| What is the recommended management for hyperglycemia? | Implement a monitoring and treatment algorithm. Grade 3/4 hyperglycemia rates fell from 22% to 8% after initiating proactive monitoring and oral insulin-sensitizing agents [2]. |
| What should I do if a patient experiences QTc prolongation? | Monitor ECGs and electrolytes. In clinical trials, 17% of patients had a post-baseline QTc >500 ms. Dose reduction or interruption may be necessary [2]. |
| What are the standard dose reductions? | The starting dose was reduced from 625 mg to 500 mg twice daily to improve tolerability. Two dose reduction steps (in 125 mg decrements) were permitted [1]. |
The following table summarizes key toxicity and efficacy data from rociletinib clinical trials to inform risk-benefit assessments [3] [1] [2].
| Trial Name/Phase | Dose | Most Common Grade ≥3 AEs | Efficacy in T790M+ Patients |
|---|---|---|---|
| TIGER-3 (Phase III) | 500 mg BID (n=53) | Hyperglycemia (24.0%), QTc Prolongation (6.7%) [1] | Median PFS: 4.1 months [1] |
| TIGER-3 (Phase III) | 625 mg BID (n=22) | Hyperglycemia (24.0%), QTc Prolongation (6.7%) [1] | Median PFS: 5.5 months [1] |
| TIGER-X/TIGER-2 (Pooled) | 500 mg BID (n=79) | Hyperglycemia (17%), QTc Prolongation (2.5%) [2] | ORR: 23% [2] |
| TIGER-X/TIGER-2 (Pooled) | 625 mg BID (n=170) | Hyperglycemia (reported as frequent) [2] | ORR: 32%, Median DoR: 8.8 months [2] |
Abbreviations: AE, adverse event; BID, twice daily; DoR, duration of response; ORR, objective response rate; PFS, progression-free survival.
Based on the TIGER trials, the following monitoring and management protocol is recommended.
The diagram below outlines the core decision-making process for managing this compound toxicities.
This workflow provides a structured approach for managing this compound's key toxicities. Clinical judgment should always be applied.
Please note that the clinical development of this compound was discontinued in 2016 following regulatory feedback and the approval of a competitor compound, osimertinib [2]. This guide serves as a historical reference for researchers studying third-generation EGFR inhibitors and their associated toxicity profiles.
Understanding the synthesis pathway is the first step in identifying where impurities can form. The table below summarizes a common route to prepare Rociletinib.
| Step | Description | Key Reagents & Conditions | Potential Impurities / Notes |
|---|---|---|---|
| 1. Core Formation | Condensation and amination to form the pyrimidine core structure [1]. | 5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, phosphoryl trichloride (POC l3), 1-(4-(4-amino-3-methoxyphenyl)piperazin-1-yl)ethan-1-one [1]. | Incomplete reaction leads to residual starting materials. |
| 2. Halogenation | Conversion of a hydroxy group to a chloro group for further functionalization [1]. | Phosphoryl chloride (POC l3), solvents like acetonitrile [1]. | Over-chlorination or hydrolysis back to starting material. |
| 3. Acrylamide Coupling | Introduction of the acrylamide group via a condensation reaction [1]. | Acryloyl chloride, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane) [1]. | Isomerization of the acrylamide or polymerization [2]. |
The following diagram outlines the logical workflow for the synthesis and subsequent impurity control process.
Effectively identifying and quantifying impurities requires robust analytical methods. The non-radioactive precursor ICO1686, an iodinated derivative of this compound, was characterized using several techniques [3].
| Method | Application in Impurity Control | Example from Research |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirmation of molecular structure and identity of unknown impurities [3]. | 1H NMR and 13C NMR spectra were recorded for structural confirmation [2]. |
| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of impurities in the final product or intermediates [3]. | Used to confirm the identity of synthesized compounds and check purity [2]. |
| Mass Spectrometry (MS) | Determination of the molecular weight and structural elucidation of impurities [3]. | High-resolution mass spectrometry (HRMS) provided exact mass data [2]. |
| Thin-Layer Chromatography (TLC) | A quick, initial check of reaction completion and the number of components in a mixture [2]. | Used to monitor reaction progress with UV light visualization [2]. |
Q1: What are the common impurities in this compound synthesis? While specific impurity profiles are not fully detailed in the search results, common types can be inferred from the synthesis pathway:
Q2: How can I control the formation of acrylamide isomers? The formation and control of acrylamide isomers is a known challenge. Careful control of reaction conditions during the acrylamide coupling step—such as temperature, solvent, and the use of appropriate bases—is crucial to minimize isomerization [2].
Q3: What purification methods are effective for this compound? Standard purification techniques are applicable:
Based on general organic synthesis principles, here is a guide to address common issues:
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Low Final Yield | Incomplete reactions, side reactions, or inefficient purification. | Optimize reaction time/temperature; use TLC to monitor progress; review purification protocol [2]. |
| Multiple Spots on TLC/HPLC | Incomplete reaction, presence of isomers, or degradation. | Identify the spots (e.g., starting material, isomer); ensure reaction completion; check for sensitive functional groups (e.g., acrylamide) [2]. |
| Acrylamide Polymerization | Unsaturated moiety is unstable under reaction or storage conditions. | Conduct reactions under inert atmosphere; avoid light and heat; use inhibitors during storage [2]. |
The table below summarizes the key metabolite-related adverse effect identified in clinical trials.
| Adverse Effect | Severity & Incidence | Attributed Cause | Management Strategies |
|---|---|---|---|
| Hyperglycemia | Most frequent Grade 3 adverse event (22-34% of patients) [1] [2] | Inhibition of the insulin-like growth factor 1 receptor (IGF-1R) pathway by a metabolite, M502 [2]. | Managed with dose reduction and/or administration of oral hypoglycemic agents [2]. |
| QTc Prolongation | Grade 3 occurred in 5-12% of patients [1] [2] | While not explicitly linked to a specific metabolite, it was a treatment-related adverse event requiring monitoring [1] [2]. | Managed with dose reduction [2]. |
The diagram below illustrates the proposed mechanism by which a rociletinib metabolite causes hyperglycemia.
This mechanism highlights the on-target, off-tumor toxicity of a this compound metabolite. The parent drug was designed to spare wild-type EGFR to avoid classic TKI side effects like rash and diarrhea. However, its metabolite M502 interacts with an unrelated kinase pathway (IGF-1R), which plays a role in insulin signaling [2].
For researchers investigating this compound's metabolic properties, the following validated LC-MS/MS method can be used to estimate metabolic stability in vitro [3] [4].
Objective: To develop a fast, accurate, and competent LC-MS/MS assay for the quantification of this compound in a human liver microsomes (HLMs) matrix to determine its metabolic stability.
Materials and Reagents:
LC-MS/MS Analytical Conditions:
Procedure:
Data Analysis:
Acquired resistance to Rociletinib is diverse and can be categorized into EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms. The table below summarizes the key resistance mechanisms and their observed frequencies.
| Mechanism of Resistance | Type | Key Details | Observed Frequency (from studies) |
|---|---|---|---|
| MET Amplification | EGFR-independent (Bypass) | Most frequently observed off-target mechanism [1]. | ~26% of cases [1] |
| T790M Loss | EGFR-dependent | Emergence of T790 wild-type clones despite pre-treatment T790M positivity [2]. | 6 out of 13 post-Rociletinib biopsies [2] |
| Tertiary EGFR Mutations | EGFR-dependent | Includes C797S [1], L798I [1], and mutations at L718, G724 [3]. | Individual cases reported [1] |
| EGFR Amplification | EGFR-dependent | Increased copy number of the EGFR gene itself [2]. | 3 out of 13 post-Rociletinib biopsies [2] |
| Histological Transformation | EGFR-independent | Transformation to Small Cell Lung Cancer (SCLC) [2]. | 2 out of 13 post-Rociletinib biopsies [2] |
| KRAS Mutations | EGFR-independent | Activation of alternative signaling pathways [1]. | 3 patients in a ctDNA cohort [1] |
| Multiple Concurrent Mechanisms | Mixed | Presence of two or more resistance mechanisms in the same patient [1]. | 23% of patients [1] |
The two most prevalent resistance patterns involve the loss of the T790M mutation and the acquisition of MET amplification [2] [1].
Utilize circulating tumor DNA (ctDNA) analysis and comprehensive genomic profiling on post-progression samples.
Preclinical evidence supports combining EGFR and MET inhibition.
The following diagram illustrates the core signaling pathways involved in both sensitivity and acquired resistance to this compound, highlighting key bypass mechanisms.
Tumor heterogeneity is a critical factor. A single pre-treatment biopsy can contain a mixture of T790M-positive and T790M-negative (wild-type) clones [2].
This protocol establishes an in vitro model to study resistance mechanisms.
This protocol outlines how to use ctDNA to monitor resistance dynamically [1].
Rociletinib was an investigational, third-generation EGFR tyrosine kinase inhibitor developed for treating EGFR T790M-mutant non-small cell lung cancer (NSCLC) [1] [2]. Its clinical development was terminated in 2016 after clinical trials were suspended and the FDA did not grant approval [3] [4].
Its mechanism of action involved irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, selectively targeting EGFR activating mutations and the T790M resistance mutation while sparing wild-type EGFR [1] [2].
The safety profile below is constructed from pooled data of the early-phase TIGER-X and TIGER-2 trials [4]. Hyperglycemia and QTc prolongation were the most significant and dose-limiting toxicities.
Table 1: Common Adverse Events and Management Strategies from Clinical Trials
| Adverse Event | Incidence (All Grades) | Grade 3/4 Incidence | Management Recommendations from Trials |
|---|---|---|---|
| Hyperglycemia | Not precisely quantified | 17% - 22% [4] | Implemented monitoring & treatment algorithm: regular blood glucose checks, initiation of oral insulin-sensitizing agents (e.g., metformin); with intervention, Grade 3/4 rate dropped from 22% to 8% [4]. |
| QTc Prolongation | 12% [4] | 5% - 12% [4] | Regular ECG monitoring; manage with dose reduction or interruption [4] [2]. |
| Diarrhea | Common (e.g., 33% in 500mg arm) [4] | Not common (No Grade 3 reported) [2] | Managed supportively. |
| Fatigue | Common (e.g., 29% in 500mg arm) [4] | Information missing | Managed supportively. |
| Nausea | Common [4] | Information missing | Managed supportively. |
A case report documented Torsades de Pointes and sudden death linked to this compound-induced QTc prolongation, exacerbated by severe hyperglycemia and electrolyte shifts [4] [5]. This highlights the critical nature of the proposed monitoring.
For any future in-vitro or pre-clinical research, a rigorous safety and interaction assessment plan is essential.
Table 2: Key Protocol Elements for Safety and Interaction Assessment
| Assessment Area | Key Protocol Element | Rationale & Context |
|---|---|---|
| Cardiac Safety | ECG Monitoring: Regular ECGs to track QTc interval. | Crucial due to the identified risk of QTc prolongation and potential for Torsades de Pointes [4] [5]. |
| Metabolic Monitoring | Glycemic Control: Frequent blood glucose monitoring, especially in initial phases. | Hyperglycemia is a known, mechanism-based toxicity [4] [2]. |
| Drug Interaction Risk | hERG Channel Assay: Assess the drug's potential to block the hERG potassium channel. | A foundational test to understand the root cause of QTc prolongation [5]. |
| CYP450 Inhibition/Induction: Evaluate the drug's interaction with major cytochrome P450 enzymes. | Standard practice to predict metabolic drug-drug interactions, even if specific clinical data is unavailable. | |
| Electrolyte Management | Electrolyte Repletion: Maintain potassium >4.5 mmol/L and magnesium >2.5 mEq/L. | Correcting electrolyte imbalances is critical in managing drug-induced QTc prolongation [5]. |
The diagram below illustrates the core workflow for managing these key risks based on the clinical trial data and case study.
Figure 1: Proposed safety monitoring and intervention workflow for this compound based on historical clinical data.
Q1: Why was the clinical development of this compound stopped? The development was halted primarily due to an updated efficacy analysis that showed a lower confirmed response rate than initially reported, coupled with a significant toxicity profile (hyperglycemia and QTc prolongation). Furthermore, the FDA's Oncologic Drugs Advisory Committee (ODAC) voted against approval, and a competing drug, Osimertinib, was approved for the same indication [4] [1].
Q2: Are there any known drug-drug interactions with this compound? No specific drug interaction data is available from clinical trials [3] [6]. However, based on its toxicity profile, co-administration with other drugs that prolong the QTc interval or cause hyperglycemia would require extreme caution [5].
Q3: What was the most effective dose of this compound in trials? In phase 2 studies, the antitumor activity was assessed at 500 mg and 625 mg twice daily. The 625 mg dose showed a response rate of 32% versus 23% for the 500 mg dose, but also led to a higher rate of dose reductions due to toxicity [4].
| Feature | This compound | Afatinib |
|---|---|---|
| Generation | Third-generation EGFR TKI [1] [2] [3] | Second-generation EGFR TKI [4] [5] |
| Mechanism of Action | Irreversible, covalent binding to EGFR [2] | Irreversible, covalent binding to EGFR; pan-HER inhibitor [4] [5] |
| Primary Target | EGFR T790M resistance mutation & common activating mutations (e.g., L858R, exon 19 del) [1] [2] | Common activating EGFR mutations (e.g., L858R, exon 19 del); targets entire ErbB family (EGFR, HER2, HER4) [4] [5] [6] |
| Activity vs. T790M | High; designed to overcome T790M-mediated resistance [2] | Limited; poor clinical efficacy against T790M [4] [2] |
| Activity vs. EGFR WT | Spares WT EGFR; high mutant-selectivity [2] | Inhibits WT EGFR; leads to on-target toxicities [4] |
| Key Clinical Efficacy | In T790M+ patients: ORR ~59-67%, mPFS ~6.8-13.1 months [1] [2] | In 1st-line for common mutations: mPFS ~11-13 months [4] |
| Common Adverse Events | Hyperglycemia, QTc prolongation, diarrhea [1] [2] | Diarrhea, rash/acne, stomatitis [4] [5] |
| CNS Penetration | Low to Poor [7] | Very Low; often undetectable in brain tissue [7] |
| Development Status | Discontinued (as of 2016) [1] | Approved for 1st-line treatment of EGFR-mutant NSCLC [4] |
The following diagram illustrates the key mechanistic differences and subsequent clinical implications.
The quantitative data in the summary table is derived from the following key studies:
For the clinical data cited, the general methodologies were:
This compound (CO-1686) was an oral, mutant-selective, third-generation EGFR-TKI investigated for treating EGFR T790M-mutant NSCLC. Key outcomes from its primary clinical trials are summarized below.
| Trial Name/Phase | Patient Population | Primary Endpoints & Key Outcomes | Notable Adverse Events (AEs) |
|---|
| TIGER-X (Phase I/II) [1] Dose-finding | EGFR-mutated NSCLC progressed after 1st/2nd gen EGFR TKI | ORR (T790M+): 59% (centrally confirmed); DCR: 93% ORR (T790M-): 29%; DCR: 59% Median PFS (T790M+): 13.1 months Median PFS (T790M-): 5.6 months | Hyperglycemia (47-57% all-grade; 22-29% Gr≥3) Diarrhea (22-57% all-grade) Nausea (35-44% all-grade) QTc prolongation (12-26% all-grade; 8% Gr≥3) | | TIGER-2 (Phase II) [1] Expansion | EGFR T790M+ NSCLC | ORR (500mg BID): 23% ORR (625mg BID): 32% Median DoR (500mg BID): 9.1 months Median DoR (625mg BID): 8.8 months | Similar AE profile to TIGER-X; hyperglycemia was a predominant Gr≥3 AE. |
For the trials mentioned above, the key methodological details were as follows:
The clinical development of this compound was terminated in May 2016. The decision was based on a pooled analysis of data from the TIGER-X and TIGER-2 trials submitted to the U.S. FDA [1].
The following diagram illustrates this compound's path from clinical development to its eventual discontinuation.
When interpreting this compound's clinical data, consider these points:
| Mutation Status | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Study Phase & Citation |
|---|---|---|---|
| T790M-Positive | 59% (95% CI, 45 to 73) [1] | 93% [1] | Phase 1-2 Trial (TIGER-X) [1] |
| T790M-Negative | 29% (95% CI, 8 to 51) [1] | 59% [1] | Phase 1-2 Trial (TIGER-X) [1] |
| T790M-Positive (500 mg) | Information not available | 74% (DCR at ~3 months) [2] | Phase 3 Trial (TIGER-3) [2] |
| T790M-Positive (625 mg) | Information not available | Information not available | Phase 3 Trial (TIGER-3) [2] |
The stark difference in response rates underscores the targeted nature of this compound. Its mechanism is designed to selectively inhibit the T790M resistance mutation, which explains the more substantial antitumor activity observed in that patient population [1].
The data in the table above comes from two main clinical trials. Here is a detailed look at their methodologies.
The following diagram illustrates the underlying biology that explains the differential response rates.
This mechanism is why patients with T790M-positive cancer showed a much higher response to this compound. For T790M-negative cancers, resistance is driven by other, alternative pathways that this compound does not effectively target, resulting in a lower response rate [3].
When evaluating this data, it is crucial to consider the following:
The timeline below summarizes the key milestones in this compound's development.
The table below compares key efficacy and safety data from the clinical trials of this compound and osimertinib, the EGFR inhibitor that ultimately gained approval.
| Feature | This compound (CO-1686) | Osimertinib (AZD9291) |
|---|---|---|
| FDA Breakthrough Therapy | May 2014 [1] | Not specified in sources |
| FDA Approval Status | Not approved; development terminated [2] | Approved (benchmark for success) |
| Primary Molecular Target | EGFR T790M mutation [1] | EGFR T790M mutation |
| Confirmed ORR (T790M+) | 32% (at 625 mg BID) [1] | ~66% (from AURA trial pool) |
| Median Progression-Free Survival (PFS) | 5.7 months (at 500 mg BID) [1] | ~11.0 months (from AURA3 trial) |
| Common Grade 3+ Adverse Events | Hyperglycemia (28.8%), QTc prolongation (7.7%) [1] | Rash, diarrhea, dry skin (generally lower grade 3+ rates) |
| Key Limiting Toxicity | Hyperglycemia (linked to an IGF-1R inhibitory metabolite) [1] | Interstitial lung disease (ILD) (requires monitoring) |
The data in the comparison table primarily comes from the pivotal clinical trials that evaluated these drugs in patients with EGFR T790M-mutant NSCLC.
Despite its clinical failure, this compound's story is not over. Its unique chemical structure continues to be a valuable asset in drug discovery.
The decision to halt rociletinib's development was the result of several interconnected factors becoming clear during clinical trials.
Comparative Efficacy and Data Revisions: Early-phase trials initially reported a high response rate (59%) in T790M+ patients [1]. However, subsequent data updates revealed a lower confirmed response rate. This downgrade in efficacy data during discussions with the FDA significantly weakened this compound's competitive position against osimertinib, which demonstrated robust and consistent results [1] [2].
Specific Safety Concerns: The safety profile of this compound presented unique clinical management challenges. The high incidence of serious hyperglycemia required proactive monitoring and intervention, while QTc prolongation is a potentially life-threatening side effect that necessitates careful cardiac monitoring and can limit the use of other medications [2]. These issues were less prominent with osimertinib.
Failed Trial and Market Context: The termination of the global TIGER-3 trial due to the sponsor discontinuing the drug program was the direct operational reason for its end. With a superior competing therapy already available and a challenging risk-benefit profile, the commercial and clinical rationale for continuing this compound's development evaporated [2].
For researchers, the key experimental data and methodologies from this compound's development are outlined below.
Table 2: Key Preclinical and Clinical Experimental Data
| Assay Type | Cell Line / Model | Key Finding (IC50/GI50) | Protocol Summary |
|---|---|---|---|
| Biochemical Kinase Assay | Cell-free system | Ki: 21.5 nM (EGFRL858R/T790M); Ki: 303.3 nM (EGFRWT) [3]. | Recombinant human EGFR kinases used in a continuous-read assay (e.g., Omnia assay). Measures inhibitor potency by determining inhibition constant (Ki). [3] |
| Cellular Growth Assay (In vitro) | NCI-H1975 (L858R/T790M) | GI50: 32 nM [3]. | Cells seeded and treated with a dilution series of this compound for 72 hours. Cell viability determined by CellTiter-Glo assay. GI50 calculated using non-linear regression (e.g., GraphPad Prism). [3] |
| In Vivo Efficacy Study | Human EGFR mutant transgenic mouse models | Dose-dependent tumor growth inhibition [3]. | Mice (e.g., EGFRL858R/T790M models) treated with this compound via oral gavage. Tumor volume measured over time to assess tumor growth inhibition. [3] |
| Clinical Trial (Phase 1/2) | EGFR T790M+ NSCLC patients | ORR: 59% (Investigator-assessed) [1]. | Patients with confirmed EGFR T790M+ NSCLC previously treated with a TKI received this compound (e.g., 500 mg or 625 mg BID). Tumor response assessed by RECIST 1.1 criteria. [1] |
The following diagram illustrates the key stages and decision points in this compound's clinical development, culminating in its termination.